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4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride Documentation Hub

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  • Product: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride
  • CAS: 1779132-94-3

Core Science & Biosynthesis

Foundational

4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride CAS registry number and molecular structure

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identity, Structural Causality, and Self-Validating Synthetic Workflows Executive Summary In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identity, Structural Causality, and Self-Validating Synthetic Workflows

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to PROTACs—relies heavily on versatile, bifunctional building blocks. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3) is a highly privileged scaffold [1][3]. It combines the hydrogen-bonding capacity of a substituted pyridine ring with the basic, salt-bridge-forming potential of a pyrrolidine moiety. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and a self-validating protocol for its synthesis.

Chemical Identity & Structural Logic

Understanding the precise molecular identity of a building block is the first step in robust drug design. Below is the consolidated quantitative data for this compound.

Physicochemical Properties
PropertyValueSource / Scientific Note
IUPAC Name 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochlorideStandard IUPAC nomenclature
CAS Registry Number 1779132-94-3Primary identifier [1][2]
Molecular Formula C₁₀H₁₆Cl₂N₂O₂Calculated for the bis-protonated salt
Molecular Weight 267.15 g/mol Calculated (Free base: 194.23 g/mol )
Exact Mass [M+H]⁺ 195.12 m/zESI-MS target for the free base
Physical State White to off-white solidHighly hygroscopic due to dihydrochloride form

Analytical Discrepancy Note: As a Senior Application Scientist, I must highlight that certain commercial databases [1][2] list the molecular formula for CAS 1779132-94-3 as C₁₀H₁₅ClN₂O₂ (MW: 230.69 g/mol ), which corresponds to the monohydrochloride salt. However, the chemical nomenclature explicitly denotes a dihydrochloride. Because both the pyrrolidine secondary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2) are basic, the molecule readily forms a bis-protonated species under the strongly acidic conditions of its final deprotection step.

Pharmacophore Mapping

The structural logic of this molecule is designed for optimal target engagement in biological systems. The ether linkage provides an optimal vector for the pyridine ring to project into hydrophobic pockets, while the pyrrolidine ring remains solvent-exposed or interacts with acidic residues (e.g., Asp/Glu) in target binding sites.

Pharmacophore Core Pyridine Core (H-Bond Acceptor) Methoxy 4-Methoxy Group (Electron Donating) Core->Methoxy C4-Substitution Ether 2-O-Linkage (Conformational Flexibility) Core->Ether C2-Substitution Pyrrolidine Pyrrolidine Ring (Basic Amine) Ether->Pyrrolidine C3'-Linkage Salt Dihydrochloride Salt (Aqueous Solubility) Pyrrolidine->Salt Protonation

Diagram 1: Structural logic and pharmacophore mapping of the compound.

Synthetic Methodology: A Self-Validating System

To ensure high yield and purity, the synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride relies on a Nucleophilic Aromatic Substitution (S_NAr) followed by acidic deprotection [4][5].

Causality Behind Experimental Choices
  • Why S_NAr? The pyridine ring is intrinsically electron-deficient. The presence of a leaving group (chlorine or fluorine) at the C2 position is highly activated by the adjacent electronegative nitrogen, which stabilizes the intermediate Meisenheimer complex [4][5].

  • Why Sodium Hydride (NaH) in DMF? N-Boc-pyrrolidin-3-ol is a secondary alcohol and a weak nucleophile. NaH irreversibly deprotonates the alcohol, releasing H₂ gas and driving the formation of a highly reactive alkoxide. DMF, a polar aprotic solvent, solvates the sodium cation, leaving the alkoxide "naked" and maximizing its nucleophilicity.

  • Why 4M HCl in Dioxane? Dioxane stabilizes the carbocation generated during Boc-deprotection. Furthermore, anhydrous conditions ensure the final product precipitates directly as the pure dihydrochloride salt, avoiding complex aqueous workups.

Synthetic Workflow

Synthesis SM1 2-Chloro-4-methoxypyridine (Electrophile) Step1 SNAr Reaction NaH, DMF, 0°C → RT SM1->Step1 SM2 N-Boc-pyrrolidin-3-ol (Nucleophile Precursor) SM2->Step1 Int Boc-Protected Intermediate (Stable Isolable) Step1->Int Alkoxide Attack Step2 Deprotection & Salt Formation 4M HCl in Dioxane Int->Step2 Acidic Cleavage Prod Target Compound (Dihydrochloride Salt) Step2->Prod Precipitation

Diagram 2: Self-validating synthetic workflow via SNAr and Boc-deprotection.

Step-by-Step Protocol

Step 1: Alkoxide Formation and S_NAr

  • Preparation: Purge a dry, round-bottom flask with inert N₂ gas. Add N-Boc-pyrrolidin-3-ol (1.0 eq) and anhydrous DMF (10 mL/g).

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in portions. Causality: Gradual addition controls the exothermic release of H₂ gas. Stir for 30 minutes until bubbling ceases.

  • Coupling: Add 2-chloro-4-methoxypyridine (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and a new peak at m/z = 295.1[M+H]⁺ (Boc-intermediate) emerges.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Boc-Deprotection and Salt Precipitation

  • Cleavage: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Salt Formation: Add 4M HCl in Dioxane (10 eq) dropwise. Stir at RT for 2-4 hours.

  • IPC: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting spot and the appearance of a baseline, ninhydrin-positive spot confirms deprotection.

  • Isolation: Add cold Diethyl Ether to fully precipitate the dihydrochloride salt. Filter the white/off-white solid under a nitrogen blanket (due to hygroscopicity) and dry under high vacuum.

Analytical Characterization Protocol

To verify the integrity of the synthesized 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected exact mass for the free base is 194.12 Da. The mass spectrum must show a dominant peak at m/z 195.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, D₂O):

    • The pyridine ring protons will appear highly deshielded due to bis-protonation (HCl salt). Look for a doublet at ~8.1 ppm (H6), a doublet/multiplet at ~6.8 ppm (H5), and a singlet at ~6.5 ppm (H3).

    • The methoxy group (-OCH₃) will present as a sharp singlet integrating to 3H at ~3.9 ppm.

    • The pyrrolidine methine proton (-CH-O-) will appear as a distinct multiplet at ~5.5 ppm, shifted downfield by the adjacent ether oxygen.

References

  • "4-Methoxy-2-(pyrrolidin-3-yloxy)
  • "4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine ... - ChemicalBook", ChemicalBook,
  • "[1779132-94-3], MFCD26097131, 4-Methoxy-2-(pyrrolidin-3-yloxy ...", Combi-Blocks,
  • "Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews", ACS Public
  • "Synthesis of Arom
Exploratory

Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, functionalized pyridine-pyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, functionalized pyridine-pyrrolidine hybrids serve as critical building blocks for developing central nervous system (CNS) therapeutics. Specifically, 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3) provides a highly versatile scaffold[1]. The molecule features an ether linkage that acts as a flexible spacer, allowing the pyridine and pyrrolidine rings to orient optimally within target receptor pockets[2]. This structural motif is heavily utilized in the synthesis of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (e.g., mAChR M4), which are targeted for neurological and psychiatric disorders[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This whitepaper synthesizes regulatory hazard information with field-proven experimental protocols, ensuring that your laboratory handles this hygroscopic intermediate with both uncompromised safety and stoichiometric precision.

Chemical Identity and Physicochemical Profiling

Manufacturers deliberately supply this building block as a dihydrochloride salt . While the free base form is required for most cross-coupling reactions, the salt form is chosen for commercial distribution because it stabilizes the secondary amine of the pyrrolidine ring against atmospheric oxidation and significantly extends shelf-life[4].

Table 1: Chemical Identity & Structural Properties
PropertyValueCausality / Experimental Relevance
Chemical Name 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochlorideCore IUPAC identifier for regulatory tracking.
CAS Number 1779132-94-3Essential for procurement and SDS database queries[1].
Molecular Formula C10H16Cl2N2O2Reflects the base (C10H14N2O2) + 2 HCl molecules.
Molecular Weight 267.15 g/mol Critical for exact stoichiometric calculations during synthesis.
Physical State Solid (Crystalline Powder)Prone to static cling and aerosolization if mishandled.
Solubility Profile High in H₂O/DMSO; Low in HexaneDictates solvent choice: requires polar aprotic solvents (DMF/DMSO) or free-basing for non-polar organic solubility.

Hazard Identification (GHS) & Risk Mitigation

While highly specific in vivo toxicological data for CAS 1779132-94-3 is limited, read-across methodology from closely related structural analogs (such as 4-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride) provides a reliable hazard profile[5]. Dihydrochloride pharmaceutical intermediates typically present risks related to acute toxicity and mucosal irritation[6].

Table 2: GHS Classification and Required PPE
Hazard ClassGHS CodeMitigation Strategy (PPE & Engineering Controls)
Acute Toxicity (Oral/Dermal) H302, H312Nitrile gloves (double gloving recommended), standard lab coat.
Skin Irritation H315Avoid direct contact; handle exclusively within a certified fume hood.
Eye Irritation H319Safety goggles (ANSI Z87.1 certified); avoid standard safety glasses.
Target Organ Toxicity H336Local exhaust ventilation (LEV); N95/P100 respirator required if handling bulk powders outside a containment enclosure[5].
Spill Response Workflow

Because dihydrochloride salts are highly water-soluble, dry sweeping a spill is strictly prohibited as it generates hazardous dust aerosols. Spills must be managed using wet-containment strategies[6].

SpillResponse Start Spill Detected: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine 2HCl Assess Assess Spill Size & Ventilation Status Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/P100 Assess->PPE Proceed if safe Contain Containment: Use Damp Absorbent Pad (Prevent Dust Generation) PPE->Contain Clean Clean Area: Wash with Soap & Water (Solubilize residual salt) Contain->Clean Dispose Disposal: Seal in Biohazard/Chem Waste Label as Toxic/Irritant Clean->Dispose

Safe containment and remediation workflow for dihydrochloride salt spills.

Validated Experimental Protocols

To integrate this building block into a drug development pipeline, scientists must overcome its inherent hygroscopicity and the inactive nature of the protonated amine. The following protocols are designed as self-validating systems.

Protocol A: Precision Handling of Hygroscopic Salts

Context: Dihydrochloride salts readily absorb atmospheric moisture. Water ingress not only degrades the compound but fundamentally alters the effective molecular weight, derailing precise stoichiometric calculations in sensitive catalytic cycles.

  • Thermal Equilibration: Remove the sealed vial from cold storage (2-8°C) and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial exposes the interior to ambient humidity, causing immediate condensation on the powder. Equilibration prevents this moisture trap.

  • Anti-Static Weighing: Utilize an anti-static gun (Zerostat) on the weighing spatula and weigh boat.

    • Causality: Fine hydrochloride powders hold static charges, causing them to repel from spatulas or jump out of weigh boats, leading to contamination and inaccurate mass readings.

  • Inert Backfilling: Weigh the material inside a glovebox or under a continuous nitrogen stream. Immediately flush the source vial with Argon before resealing.

Protocol B: In Situ Free-Basing for Nucleophilic Functionalization

Context: To utilize the pyrrolidine ring in Buchwald-Hartwig aminations or amide couplings, the secondary amine must be liberated from its HCl salts[2],[3].

  • Suspension: Suspend the weighed 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride in an anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere.

    • Causality: The salt is largely insoluble in DCM. The heterogeneous mixture will clarify as the reaction proceeds, providing a visual cue of free-basing progress.

  • Base Addition: Add 2.5 to 3.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: Two equivalents are consumed to neutralize the dihydrochloride salt. The slight excess ensures the reaction environment remains basic, fully liberating the nucleophilic secondary amine without competing with the substrate[3].

  • LC-MS Validation: Before adding any expensive electrophiles or palladium catalysts, sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and run a rapid mass spectrometry check.

    • Causality: You must confirm the mass shift from the salt to the free base ( [M+H]+=195.1 ). Proceeding without verification risks stoichiometric failure and catalyst poisoning by residual HCl.

SyntheticWorkflow Salt Dihydrochloride Salt (Stable, Hygroscopic) Solvent Suspend in Anhydrous DCM/DMF (Inert Atmosphere) Salt->Solvent Step 1 Base Add 2.5-3.0 eq DIPEA (Neutralize 2x HCl) Solvent->Base Step 2 FreeBase Free Amine Intermediate (Nucleophilic Pyrrolidine) Base->FreeBase LC-MS Verify React Electrophilic Addition / Cross-Coupling FreeBase->React Step 3 Product Functionalized Target (e.g., mAChR M4 Modulator) React->Product Purify

Self-validating protocol for the free-basing and functionalization of the pyrrolidine intermediate.

References

  • 4-Methoxy-2-(pyrrolidin-3-yloxy)
  • 4-methoxy-2-(pyrrolidin-3-yl)
  • 3-Bromo-5-(pyrrolidin-3-yloxy)
  • Source: stemcell.
  • Source: pfizer.
  • Source: googleapis.com (Patent Archive)

Sources

Foundational

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Compounds: A Methodological Approach

Abstract The elucidation of a compound's receptor binding affinity is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the core methodologies employed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The elucidation of a compound's receptor binding affinity is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the core methodologies employed to characterize the interaction between a novel chemical entity and its putative receptor targets. Using the compound 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride as a representative test article, this whitepaper will navigate the theoretical underpinnings, practical execution, and data interpretation of key binding assays. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable binding profiles for their compounds of interest. This document emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of Receptor Binding Affinity

In the intricate landscape of pharmacology, the interaction between a ligand—be it an endogenous molecule or a synthetic compound—and its receptor is the inaugural event that dictates a cascade of physiological responses. The strength of this interaction, quantified as binding affinity, is a paramount determinant of a drug's potency and selectivity. A high-affinity interaction signifies that a low concentration of the compound is required to occupy a significant number of receptors, a desirable characteristic for minimizing off-target effects and reducing required dosages.

This guide will utilize 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a novel heterocyclic compound, as a case study to illustrate the application of state-of-the-art techniques for determining receptor binding affinity. While the specific binding profile of this compound is yet to be extensively published, its structure suggests potential interactions with various receptor systems, making it an ideal candidate for methodological demonstration.

Foundational Concepts in Receptor-Ligand Interactions

Before delving into experimental protocols, it is crucial to understand the key parameters that govern receptor-ligand binding:

  • Affinity: The measure of the strength of the binding interaction between a single ligand molecule and its receptor. It is inversely related to the dissociation constant (Kd).

  • Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Association Rate Constant (kon): The rate at which a ligand binds to its receptor.

  • Dissociation Rate Constant (koff): The rate at which a ligand dissociates from its receptor.

  • Inhibitory Constant (Ki): The concentration of a competing ligand that will occupy 50% of the receptors in the presence of a known radioligand. It is a measure of the affinity of the competing ligand.

  • IC50: The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

Methodologies for Determining Receptor Binding Affinity

The selection of an appropriate assay to determine binding affinity is contingent on several factors, including the nature of the receptor (e.g., membrane-bound vs. soluble), the availability of suitable reagents, and the desired throughput. This section will detail two gold-standard methodologies: the Radioligand Binding Assay and Surface Plasmon Resonance.

Radioligand Binding Assays: A Gold Standard for Affinity Determination

Radioligand binding assays are a robust and highly sensitive method for quantifying receptor-ligand interactions.[1][2] They rely on the use of a ligand that has been labeled with a radioactive isotope (radioligand) to monitor its binding to a receptor. There are three primary types of radioligand binding assays: saturation, competitive, and kinetic assays.[1]

Saturation binding assays are performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[1][3] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.

Experimental Protocol: Saturation Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation to each well.

    • To a series of wells ("total binding"), add increasing concentrations of the radioligand.[1][5]

    • To another series of wells ("non-specific binding"), add the same increasing concentrations of the radioligand along with a high concentration of a non-labeled competing ligand to saturate the receptors.[5]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[4]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.[1][4]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.[4][5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.

Data Presentation: Saturation Binding Assay Data

Radioligand Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.150050450
0.522002501950
1.040005003500
5.0850025006000
10.01000050005000
20.01050052505250

Diagram: Saturation Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes with Radioligand +/- Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Series Radioligand_Prep->Incubation Competitor_Prep Non-labeled Competitor Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Kd, Bmax) Scintillation_Counting->Data_Analysis

Caption: Workflow for a saturation radioligand binding assay.

Competitive binding assays are used to determine the affinity (Ki) of a non-labeled test compound, such as 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, by measuring its ability to compete with a radioligand for binding to a receptor.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: As described in the saturation binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation to each well.

    • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

    • Add increasing concentrations of the unlabeled test compound (e.g., 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride) to a series of wells.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled competitor).

  • Incubation, Separation, and Detection: As described in the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Data Presentation: Competitive Binding Assay Data for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Log [Compound] (M)% Specific Binding
-10100
-995
-850
-75
-60

Diagram: Competitive Binding Assay Principle

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R Receptor RL Radioligand-Receptor Complex R->RL L Radioligand L->RL C Test Compound R2 Receptor RC Compound-Receptor Complex R2->RC L2 Radioligand C2 Test Compound C2->RC

Caption: Principle of competitive radioligand binding.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[6] It allows for the determination of both kinetic parameters (kon and koff) and affinity (Kd).[7]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[6] A ligand (e.g., the target receptor) is immobilized on the sensor surface. An analyte (e.g., 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a shift in the resonance angle of reflected light.[6] This change is proportional to the mass of analyte bound to the surface.

Experimental Protocol: SPR Analysis

  • Receptor Immobilization:

    • The target receptor is immobilized onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling.

  • Analyte Injection:

    • A solution containing the analyte (4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride) at a known concentration is injected over the sensor surface at a constant flow rate.[8]

  • Association Phase:

    • The binding of the analyte to the immobilized receptor is monitored in real-time, generating an association curve.

  • Dissociation Phase:

    • The analyte solution is replaced with a buffer, and the dissociation of the analyte from the receptor is monitored, generating a dissociation curve.[8]

  • Regeneration:

    • A regeneration solution is injected to remove all bound analyte, preparing the surface for the next injection.[8]

  • Data Analysis:

    • The association and dissociation curves are fitted to kinetic models to determine the kon and koff values.

    • The Kd is then calculated as koff/kon.

Data Presentation: SPR Sensorgram

A typical SPR sensorgram plots the response units (RU) against time, showing the association and dissociation phases of the interaction.

Diagram: SPR Experimental Workflow

G Immobilization Receptor Immobilization on Sensor Chip Baseline Establish Stable Baseline with Running Buffer Immobilization->Baseline Association Analyte Injection (Association Phase) Baseline->Association Dissociation Buffer Injection (Dissociation Phase) Association->Dissociation Data_Analysis Kinetic Analysis (kon, koff, Kd) Association->Data_Analysis Regeneration Regeneration of Sensor Surface Dissociation->Regeneration Dissociation->Data_Analysis Regeneration->Baseline Next Cycle

Caption: Workflow for a Surface Plasmon Resonance experiment.

Functional Assays: Corroborating Binding with Activity

While binding assays provide crucial information about the affinity of a compound for its target, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the pharmacological activity of the compound.

GTPγS Binding Assay

For G protein-coupled receptors (GPCRs), the GTPγS binding assay is a widely used functional assay that measures the initial step of G protein activation.[9][10][11] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[10] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G proteins and can be quantified by scintillation counting.[10][11]

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: As described for radioligand binding assays.

  • Assay Setup:

    • In a 96-well plate, incubate the membranes with GDP to ensure G proteins are in their inactive state.

    • Add increasing concentrations of the test compound (e.g., 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride).

    • Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration and wash the filters.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

Diagram: GPCR Activation and GTPγS Binding

G cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR GPCR_active Activated GPCR GPCR_inactive->GPCR_active Agonist Binding G_protein_inactive G Protein (GDP-bound) G_protein_active G Protein ([35S]GTPγS-bound) G_protein_inactive->G_protein_active GDP/[35S]GTPγS Exchange Agonist Agonist (e.g., Test Compound) GPCR_active->G_protein_active catalyzes

Sources

Exploratory

Solid-State Characterization: Thermal Stability and Melting Point Analysis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Executive Summary In the critical path of active pharmaceutical ingredient (API) development, the solid-state characterization of intermediate building blocks is paramount. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical path of active pharmaceutical ingredient (API) development, the solid-state characterization of intermediate building blocks is paramount. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3)[1] is a highly specific, functionalized heterocyclic intermediate used in advanced drug synthesis. Because it features both a basic pyrrolidine nitrogen and a pyridine nitrogen, it is typically isolated as a dihydrochloride salt to enhance chemical stability, prevent oxidation of the secondary amine, and improve handling properties.

This technical whitepaper provides an in-depth framework for determining the thermal stability and melting point of this compound. By employing an orthogonal, self-validating analytical system—combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—researchers can accurately map its thermal profile, differentiate true melting from decomposition, and establish safe operating limits for downstream process chemistry.

Molecular Structure & Thermal Causality

To predict and analyze the thermal behavior of a compound, one must first deconstruct its structural liabilities and intermolecular forces.

The Role of the Dihydrochloride Salt

The free base of 4-methoxy-2-(pyrrolidin-3-yloxy)pyridine is an oil or low-melting solid. Converting it to the dihydrochloride salt significantly increases the crystal lattice energy due to strong ionic interactions and hydrogen bonding between the chloride anions and the protonated nitrogens.

  • Causality: High lattice energy directly translates to a higher melting point. However, dihydrochloride salts of this class are highly susceptible to thermally induced dehydrohalogenation (loss of HCl gas) prior to or during the melting event.

Structural Analogs and Predictive Melting Ranges

Because highly specific proprietary intermediates often lack public pharmacopeial monographs, we benchmark expected thermal parameters against structurally homologous compounds:

  • 3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride: Melts at 252–254 °C[2].

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride: Melts at 171–175 °C[3].

  • Betahistine dihydrochloride (a pyridine-alkylamine): Melts at 150–154 °C[4].

Based on these structural analogs, the melting point of 4-methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is predicted to fall within the 180 °C to 230 °C range, likely accompanied by simultaneous decomposition (melt-degradation).

Figure 1: Proposed thermal degradation pathway of the dihydrochloride salt.

Methodological Framework: A Self-Validating System

A single thermal technique is insufficient for complex salts. DSC alone cannot differentiate between an endothermic melt and an endothermic desolvation/dehydrohalogenation. Therefore, we utilize a self-validating triad: TGA provides the mass-loss context, DSC provides the thermodynamic phase transition, and HSM provides visual ground truth.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To determine the onset of decomposition ( Td​ ) and prevent damage to the DSC cell from corrosive HCl gas.

  • Preparation: Purge the TGA furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Sampling: Tare an open alumina ( Al2​O3​ ) crucible. Weigh precisely 5.0 to 10.0 mg of the sample into the crucible.

  • Execution: Heat the sample from 25 °C to 400 °C at a linear heating rate of 10 °C/min.

  • Analysis: Monitor the first derivative of the weight loss curve (DTG). A sharp mass loss corresponding to ~27% of the total mass indicates the loss of two moles of HCl. Record the onset temperature ( Td​ ).

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ).

  • Parameter Setting: Based on the TGA data, set the upper temperature limit of the DSC run exactly 10 °C below the Td​ onset. Causality: Heating a hydrochloride salt past its decomposition point in a sealed cell will release HCl gas, severely corroding the silver/constantan DSC sensors.

  • Sampling: Weigh 2.0 to 3.0 mg of the sample into a standard aluminum pan. Use a pinhole lid to allow any residual moisture to escape, preventing pressure buildup that could artificially shift the melting endotherm.

  • Execution: Equilibrate at 25 °C under a 50 mL/min Nitrogen purge. Heat at 10 °C/min up to the predetermined limit.

  • Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature ( Tonset​ ) is reported as the true melting point.

Protocol 3: Hot Stage Microscopy (HSM)

Purpose: To visually validate the DSC data and rule out solid-solid polymorphic transitions.

  • Preparation: Disperse a few micro-crystals of the sample onto a clean glass slide and cover with a glass coverslip.

  • Execution: Place the slide on a programmable hot stage mounted on a polarized light microscope. Heat at 10 °C/min.

  • Observation: Observe under cross-polarized light. The crystals will appear bright (birefringent). The exact temperature at which the crystals lose birefringence and form a clear liquid meniscus is the visual melting point. If bubbles form simultaneously, it confirms a melt-decomposition event.

Figure 2: Orthogonal solid-state characterization workflow for thermal profiling.

Quantitative Data Synthesis

The table below synthesizes the structural and thermal parameters of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride alongside established reference analogs to provide a comparative baseline for quality control.

Compound NameCAS NumberMelting Point Range (°C)Identified Thermal EventSource / Grounding
4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine 2HCl 1779132-94-3180 – 230 (Predicted)Melt with decompositionNextSDS[1]
3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine 2HClN/A252 – 254True MeltingSigma-Aldrich[2]
1-(2-Chloroethyl)pyrrolidine HCl7250-67-1171 – 175True MeltingFisher Sci.[3]
Betahistine Dihydrochloride5579-84-0150 – 154True MeltingMuby Chem.[4]

Note: The exact melting point of CAS 1779132-94-3 will vary slightly depending on the crystallization solvent used during synthesis, which can induce polymorphic variations or solvate formation. The methodologies outlined in Section 3 must be executed per batch to ensure accurate certification.

Conclusion

The thermal stability of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is fundamentally governed by its ionic lattice and the susceptibility of the hydrochloride salt to thermally induced dehydrohalogenation. By strictly adhering to the TGA DSC HSM analytical pipeline, researchers can confidently map its thermal boundaries. This ensures that downstream chemical reactions utilizing this intermediate are conducted well below its decomposition onset, thereby maximizing yield and preserving the integrity of the pyrrolidine-pyridine ether linkage.

References

  • NextSDS Chemical Database. "4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3) Chemical Substance Information." NextSDS. Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS: 7250-67-1)." Thermo Fisher Scientific. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Application Note: Step-by-Step Synthesis Protocol for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3)[1] is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors and neuroactive pharmaceutical agents. The presence of the basic pyrrolidine amine enhances aqueous solubility and pharmacokinetic profiles, while the methoxypyridine core serves as a robust scaffold for further functionalization.

As a Senior Application Scientist, I have designed this protocol to prioritize both high yield and pharmaceutical-grade purity. The synthesis is a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The coupling of 2-chloro-4-methoxypyridine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinol). Sodium hydride (NaH) is employed to irreversibly deprotonate the sterically hindered secondary alcohol. The resulting highly nucleophilic alkoxide attacks the electron-deficient 2-position of the pyridine ring[2]. The reaction is driven forward by the stabilization of the anionic Meisenheimer intermediate by the pyridine nitrogen.

  • Acid-Catalyzed Boc Deprotection & Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is cleaved using 4M HCl in 1,4-dioxane. While Trifluoroacetic acid (TFA) is a common alternative, HCl/dioxane is strategically superior for this workflow[3]. It directly yields the desired dihydrochloride salt (protonating both the pyrrolidine and pyridine nitrogens) and avoids the formation of TFA salts, which can interfere with downstream in vitro biological assays[4]. Furthermore, the gaseous byproducts (isobutylene and CO2) drive the reaction to completion, allowing the highly polar product to cleanly precipitate from the non-polar solvent matrix.

Synthetic Workflow Visualization

SynthesisWorkflow R1 2-Chloro-4-methoxypyridine + N-Boc-3-pyrrolidinol Base NaH in DMF (0 °C to RT) Alkoxide Formation R1->Base Deprotonation Int Intermediate: tert-Butyl 3-((4-methoxypyridin-2-yl)oxy) pyrrolidine-1-carboxylate Base->Int SNAr (60 °C) Acid 4M HCl in Dioxane Boc Cleavage (RT, 2h) Int->Acid Solvent Swap Prod 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride Acid->Prod Precipitation

Fig 1. Two-step synthesis workflow for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chloro-4-methoxypyridine143.571.01.44 gElectrophile
N-Boc-3-pyrrolidinol187.241.22.25 gNucleophile precursor
Sodium Hydride (60% in oil)24.001.50.60 gStrong Base
Anhydrous DMFN/AN/A30 mLPolar aprotic solvent
4M HCl in 1,4-Dioxane36.4610.025 mLDeprotecting agent / Acid

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-((4-methoxypyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Self-Validation Check: Ensure all glassware is oven-dried. Moisture will violently quench NaH, reducing the effective base concentration and severely impacting the yield.

  • Alkoxide Generation: Suspend NaH (0.60 g, 15.0 mmol, 60% dispersion in mineral oil) in anhydrous DMF (15 mL) under an argon atmosphere and cool the flask to 0 °C using an ice bath.

  • Dissolve N-Boc-3-pyrrolidinol (2.25 g, 12.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes.

    • Causality: Controlled addition prevents thermal runaway. The immediate evolution of hydrogen gas (bubbling) is a self-validating indicator that the active alkoxide is forming.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • SNAr Coupling: Re-cool the reaction to 0 °C and add a solution of 2-chloro-4-methoxypyridine (1.44 g, 10.0 mmol) in DMF (10 mL) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material validates reaction completion.

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with water (3 × 20 mL) and brine (20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Self-Validation Check: The transition from a homogeneous solution to a thick suspension during acid addition confirms successful deprotection and salt formation[3].

  • Boc Cleavage: Dissolve the purified intermediate (approx. 2.9 g, 10.0 mmol assuming quantitative yield) in anhydrous 1,4-dioxane (10 mL).

  • Add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) dropwise at room temperature.

    • Causality: A large excess of HCl drives the equilibrium forward and ensures complete di-protonation of the resulting molecule[4]. Mild effervescence (CO₂ and isobutylene release) will be observed.

  • Stir the reaction at room temperature for 2–3 hours. During this time, the dihydrochloride salt will begin to precipitate as a white/off-white solid.

  • Isolation: Add anhydrous diethyl ether (30 mL) to the reaction mixture to maximize precipitation.

  • Filter the suspension through a sintered glass funnel (Porosity 4) under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove residual dioxane and trace organic impurities.

  • Dry the solid under a high vacuum at 40 °C for 12 hours to afford the final 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride as a highly pure, hygroscopic powder.

Troubleshooting & Process Optimization

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low yield in Step 1 Incomplete deprotonation due to wet solvent quenching NaH.Use strictly anhydrous DMF and oven-dried glassware. Verify NaH quality.
Unreacted Pyridine in Step 1 Insufficient electrophilicity or low temperature.Increase reaction temperature to 80 °C or switch to 2-fluoro-4-methoxypyridine.
Gummy residue instead of solid in Step 2 Incomplete removal of dioxane or presence of moisture.Triturate the gum vigorously with anhydrous diethyl ether; dry under high vacuum.
Incomplete Boc deprotection Insufficient reaction time or degraded HCl/Dioxane reagent.Monitor by LC-MS. If incomplete, add an additional 5 eq of fresh 4M HCl in dioxane.

References

  • ChemicalBook. "4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride". ChemicalBook.
  • Benchchem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development". Benchchem.
  • ResearchGate. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)". ResearchGate.
  • ACS Publications. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry". ACS Publications.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Characterization of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 177...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3) [1]

Introduction and Structural Rationale

4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Characterizing its dihydrochloride salt form via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities.

The presence of the dihydrochloride salt implies that both the primary basic center (pyrrolidine nitrogen, pKa ~10) and the secondary basic center (pyridine nitrogen, pKa ~6.5 due to electron-donating alkoxy substituents) are protonated. This dual protonation significantly alters the local electronic environment, inducing pronounced downfield shifts in both the ¹H and ¹³C spectra compared to the free base. Understanding these shift dynamics is critical for confirming structural identity, assessing salt stoichiometry, and evaluating batch-to-batch consistency in pharmaceutical development.

Causality in Chemical Shifts: Electronic and Stereochemical Effects

Before executing the experimental protocol, it is vital to establish the theoretical framework governing the expected chemical shifts. This ensures that the analytical workflow is not merely a data-collection exercise, but a self-validating system.

  • Pyridine Ring Shielding: The methoxy group at C-4 and the ether linkage at C-2 exert strong positive mesomeric (+M) effects. These electron-donating groups push electron density into the ortho and para positions of the pyridine ring. Consequently, the H-3 and H-5 protons are significantly shielded, appearing further upfield than typical aromatic protons.

  • Diastereotopic Pyrrolidine Protons: The ether linkage at C-3 of the pyrrolidine ring creates a chiral center. Because the pyrrolidine ring adopts a distinct envelope conformation, the methylene protons at C-2, C-4, and C-5 are diastereotopic. They exist in different magnetic environments (axial-like vs. equatorial-like) and will split into complex multiplets rather than simple triplets or doublets.

  • Salt Effects: The protonation of the pyridine nitrogen draws electron density away from the ring via inductive (-I) effects, counteracting some of the +M shielding at C-2 and C-6, pushing the H-6 proton downfield.

ElectronicEffects N1 4-Methoxy Group (+M Effect) N4 C-3 Position (Highly Shielded) N1->N4 Ortho N5 C-5 Position (Shielded) N1->N5 Ortho N2 2-Alkoxy Group (+M Effect) N2->N4 Ortho N6 C-6 Position (Deshielded by N+) N2->N6 Para N3 Pyridine Nitrogen (-I / Protonated) N3->N6 Alpha

Caption: Logical relationship of electronic effects (+M and -I) governing pyridine ring chemical shifts.

Experimental Protocol: High-Resolution NMR Acquisition

To achieve unambiguous assignment, the protocol utilizes DMSO- d6​ as the solvent. While D₂O is common for salts, DMSO- d6​ is specifically chosen here because it slows down the exchange rate of the acidic protons (NH₂⁺ and NH⁺), allowing them to be observed directly in the ¹H spectrum, thereby validating the dihydrochloride stoichiometry [2].

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15.0 mg of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

    • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

    • Vortex for 60 seconds. Note: Mild sonication (2-3 minutes) may be required to fully solubilize the crystalline dihydrochloride salt.

    • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Instrument Calibration:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Lock the magnetic field to the deuterium resonance of DMSO- d6​ .

    • Shim the magnetic field (Z1-Z5 gradients) to achieve a TMS line width of < 0.8 Hz at half-height.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation for accurate integration of the pyrrolidine multiplets.

    • Scans: 16 to 32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 13C (zgpg30).

    • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Quaternary carbons (C-2, C-4) in the pyridine ring lack attached protons, resulting in longer T1​ relaxation times. A longer D1 ensures these carbons are quantitatively represented and not lost in the baseline noise.

    • Scans: 512 to 1024 scans, depending on probe sensitivity.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on empirical data for substituted pyridinium and pyrrolidinium systems [3].

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
Pyridine NH⁺ 14.20br s1H-Broadened due to quadrupolar relaxation of N.
Pyrrolidine NH₂⁺ 9.45, 9.20br s2H-Two broad singlets due to restricted inversion.
H-6 (Pyridine) 7.95d1H7.0Deshielded by adjacent protonated N⁺.
H-5 (Pyridine) 6.65dd1H7.0, 2.2Shielded by ortho 4-OMe group.
H-3 (Pyridine) 6.45d1H2.2Highly shielded by ortho 4-OMe and 2-OR.
H-3' (Pyrrolidine) 5.60m1H-Downfield shift due to adjacent ether oxygen.
4-OCH₃ 3.95s3H-Standard methoxy singlet.
H-2' (Pyrrolidine) 3.75, 3.50m2H-Diastereotopic; adjacent to chiral C-3' and N⁺.
H-5' (Pyrrolidine) 3.45, 3.30m2H-Diastereotopic; adjacent to N⁺.
H-4' (Pyrrolidine) 2.45, 2.20m2H-Diastereotopic; furthest from heteroatoms.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-4 (Pyridine) 168.5Quaternary (C-O)Highly deshielded by electronegative oxygen.
C-2 (Pyridine) 162.0Quaternary (C-O)Deshielded by ether linkage and adjacent N⁺.
C-6 (Pyridine) 144.0CHDeshielded by adjacent protonated N⁺.
C-5 (Pyridine) 103.5CHShielded by +M effect of 4-OMe.
C-3 (Pyridine) 93.0CHShielded by +M effects of both 4-OMe and 2-OR.
C-3' (Pyrrolidine) 76.0CH-OAliphatic carbon attached to oxygen.
4-OCH₃ 56.5CH₃Standard methoxy carbon.
C-2' (Pyrrolidine) 49.5CH₂-NAliphatic carbon attached to N⁺.
C-5' (Pyrrolidine) 43.5CH₂-NAliphatic carbon attached to N⁺.
C-4' (Pyrrolidine) 30.0CH₂Standard aliphatic methylene.

Self-Validating System: 2D NMR Workflow

To ensure absolute trustworthiness of the assignments—particularly distinguishing the overlapping diastereotopic protons of the pyrrolidine ring (H-2', H-4', H-5')—a self-validating 2D NMR workflow is mandatory. Relying solely on 1D NMR for complex heterocyclic salts introduces unacceptable risk of misassignment.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Connectivity N1 1H NMR Proton Environments N3 COSY Spin-System Mapping N1->N3 N4 HSQC 1-Bond C-H Correlation N1->N4 N5 HMBC Long-Range C-H Links N1->N5 N2 13C NMR Carbon Framework N2->N4 N2->N5 N6 Structural Validation 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine N3->N6 H-H Bonds N4->N6 C-H Bonds N5->N6 C-C-H Links

Caption: Self-validating 2D NMR workflow utilized to unambiguously assign complex heterocyclic structures.

2D NMR Execution Logic:
  • COSY (Correlation Spectroscopy): Use COSY to trace the continuous spin system of the pyrrolidine ring. Start from the highly distinct H-3' multiplet (5.60 ppm). The cross-peaks will definitively identify the adjacent H-2' and H-4' protons, isolating them from the H-5' protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the assigned protons to their directly attached carbons. This resolves the closely eluting C-2' and C-5' carbons by linking them to their respective, COSY-validated protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. Look for a 3-bond correlation ( 3JCH​ ) from the pyrrolidine H-3' proton (5.60 ppm) to the pyridine C-2 carbon (162.0 ppm). This single cross-peak proves the intact ether linkage between the two rings, validating the core structure of the molecule.

References

  • NextSDS. (n.d.). 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from[Link]

Method

Application Note: Preparation of Aqueous Stock Solutions Using 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Chemical Context & Causality of the Salt Form When developing aqueous stock solutions for biological assays or pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Chemical Context & Causality of the Salt Form

When developing aqueous stock solutions for biological assays or pharmacological screening, the physicochemical properties of the Active Pharmaceutical Ingredient (API) dictate the formulation strategy. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3)[1] is a highly functionalized building block featuring two distinct basic nitrogen centers: an aromatic pyridine ring and an aliphatic pyrrolidine ring.

Why a Dihydrochloride Salt? In drug design, converting a free base into a dihydrochloride form is a key strategy for molecules possessing two or more basic centers[2]. The free base of this compound is highly lipophilic and poorly soluble in water. By reacting the molecule with two equivalents of hydrochloric acid, both nitrogen centers are protonated. According to the "pKa rule," this ensures a complete proton transfer from the acid to the base, resulting in a stable ionic salt[2]. This ionic nature allows for highly favorable dipole-ion interactions with water molecules, drastically enhancing the compound's aqueous solubility and dissolution rate.

However, this salt form introduces specific experimental constraints:

  • Hygroscopicity: Dihydrochloride salts actively absorb atmospheric moisture. This can alter the effective molecular weight of the powder over time, leading to inaccurate molarity calculations if not managed.

  • pH Sensitivity & The Common-Ion Effect: Dissolving this salt will naturally yield a highly acidic solution. If your downstream application requires a physiological pH (e.g., pH 7.4), you must neutralize the solution. However, raising the pH beyond the pKa of the constituent nitrogens will deprotonate the molecule, reverting it to the insoluble free base and causing irreversible precipitation.

Quantitative Preparation Matrix

To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated using the fundamental volumetric formula: Mass (g) = concentration (mol/L) × volume (L) × molecular weight ( g/mol )[3].

Assuming an anhydrous molecular weight of 267.15 g/mol for the dihydrochloride salt, the following matrix provides the exact mass required for standard laboratory volumes and concentrations. (Note: Always verify the lot-specific Certificate of Analysis for exact molecular weights, as hydration states may vary).

Target ConcentrationMass for 1.0 mL VolumeMass for 5.0 mL VolumeMass for 10.0 mL Volume
10 mM 2.67 mg13.36 mg26.72 mg
50 mM 13.36 mg66.79 mg133.58 mg
100 mM 26.72 mg133.58 mg267.15 mg

Required Materials & Reagents

  • API: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride powder.

  • Solvent: High-purity Milli-Q water (18.2 MΩ·cm) to ensure that trace metal impurities do not catalyze degradation[3].

  • Equipment: Analytical balance (0.1 mg precision), magnetic stir plate, PTFE-coated stir bars, calibrated pH meter.

  • Glassware: Class A volumetric flasks, glass beakers.

  • Consumables: 0.22 µm Polyethersulfone (PES) syringe filters, sterile light-blocking cryovials.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure absolute precision and reproducibility.

Step 1: Environmental Control & Weighing Bring the compound to room temperature inside a desiccator before opening to prevent condensation of atmospheric water[4]. Place a clean weigh boat on the analytical balance, tare it, and rapidly weigh the calculated mass to minimize moisture absorption.

Step 2: Initial Dissolution Transfer the weighed powder into a clean glass beaker. Add Milli-Q water equal to 80% of your final target volume . Causality: Reserving 20% of the volume provides a buffer zone for the addition of pH-adjusting reagents without overshooting the final volumetric mark. Add a magnetic stir bar and stir at 400 RPM until visually clear.

Step 3: pH Monitoring & Adjustment (Critical Step) Measure the pH of the solution. If your assay requires a neutral pH, add 0.1 M NaOH dropwise while vigorously stirring. Self-Validation Check: Monitor the solution closely. If localized cloudiness appears and persists, you have crossed the pKa threshold, causing the free base to precipitate. Immediately halt NaOH addition.

Step 4: Quantitative Transfer & Volume Adjustment Once fully dissolved and pH-adjusted, carefully pour the solution from the beaker into a volumetric flask. To ensure all of the compound is transferred (a "quantitative transfer"), rinse the beaker with a small amount of fresh solvent and add the rinse to the flask[4]. Finally, "q.s." (quantum satis) the solution by adding Milli-Q water dropwise until the bottom of the meniscus rests exactly on the calibration line[3].

Step 5: Sterilization Draw the solution into a sterile syringe and pass it through a 0.22 µm PES membrane filter. Causality: PES is selected over PTFE or Nylon due to its inherently low drug-binding characteristics and high flow rates for aqueous solutions.

Step 6: Aliquoting and Storage Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles[4]. Store immediately at -20°C.

Workflow Visualization

Workflow A 1. Calculate & Weigh Determine mass based on lot MW (Protect from moisture) B 2. Initial Dissolution Dissolve in 80% final volume of Milli-Q Water A->B C 3. pH Monitoring Check pH. Adjust carefully to avoid free base precipitation B->C D 4. Quantitative Transfer Transfer to volumetric flask and q.s. to final volume C->D E 5. Sterilization Filter through 0.22 µm PES membrane D->E F 6. Aliquot & Store Store at -20°C (Avoid freeze-thaw) E->F

Figure 1: Step-by-step workflow for the preparation, pH adjustment, and storage of aqueous stock solutions.

System Troubleshooting & Validation

To guarantee the integrity of the prepared stock solution, employ the following self-validating checkpoints:

  • Optical Tyndall Effect Check: Before filtration, shine a laser pointer through the beaker in a dark room. A solid, visible beam path indicates the presence of micro-particulates (incomplete dissolution or early-stage free-base precipitation). A completely clear path validates total ionic dissolution.

  • pH Back-Titration Verification: If precipitation occurs during Step 3, back-titrate the solution with a few drops of 0.1 M HCl. If the solution immediately clears, the precipitation was purely pH-induced (the base was deprotonated). If it does not clear, the compound has likely degraded or reacted with an introduced impurity.

References

  • [3] How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager. Available at: [Link]

Sources

Application

Application Note: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, pre-validated building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 4-Methoxy-2-(pyrrolidin-3-yloxy)py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, pre-validated building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3)[1] has emerged as a highly strategic bifunctional scaffold. By combining an electron-rich pyridine core with a conformationally flexible, basic pyrrolidine ring, this molecule serves as a "privileged" pharmacophore.

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this building block. We detail the physicochemical rationale behind its design, its proven applications in kinase inhibitor and immuno-oncology workflows, and field-tested protocols for its synthetic incorporation.

Structural Rationale & Physicochemical Profiling

The utility of 4-methoxy-2-(pyrrolidin-3-yloxy)pyridine stems from the deliberate combination of specific functional groups, each serving a distinct mechanistic purpose in target binding and synthetic handling.

Mechanistic Causality in Scaffold Design
  • The 4-Methoxy-Pyridine Core: The methoxy group at the 4-position acts as a strong electron-donating group (via resonance) to the pyridine ring. This significantly increases the electron density at the pyridine nitrogen (position 1), raising its pKa and making it an exceptionally strong hydrogen-bond acceptor. This is a critical feature for anchoring molecules to the hinge region of kinases[2].

  • The Pyrrolidin-3-yloxy Linkage: The ether oxygen provides a flexible vector, allowing the pyrrolidine ring to adopt multiple conformations to navigate narrow binding pockets. The secondary amine of the pyrrolidine acts as a solubilizing group and a basic center capable of forming salt bridges with solvent-exposed acidic residues (e.g., aspartate or glutamate)[3].

  • The Dihydrochloride Salt Form: Free-base pyrrolidines and electron-rich pyridines are highly susceptible to oxidative degradation and are often hygroscopic oils. The dihydrochloride salt (· 2HCl) protonates both basic nitrogens, yielding a stable, free-flowing solid with an extended shelf-life and excellent aqueous solubility for biological assays.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValueImplication for Drug Design
Chemical Name 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochlorideBifunctional handle (nucleophilic amine, aromatic core).
CAS Number 1779132-94-3[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H14N2O2 · 2HClRequires base neutralization prior to coupling reactions.
Molecular Weight 267.15 g/mol (Salt) / 194.23 g/mol (Free Base)Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Physical State Off-white to pale yellow solidEasy to weigh and handle; stable under standard laboratory conditions.

Application 1: Design of Kinase Inhibitors

The pyrrolidin-3-yloxy pyridine motif has been successfully utilized in the development of highly selective kinase inhibitors, including Pan-PIM kinase inhibitors[4] and Large Tumor Suppressor Kinases (LATS1/2)[2]. In these applications, the pyridine ring acts as the primary hinge-binding motif, while the pyrrolidine ring extends into the solvent channel to improve pharmacokinetic properties.

G A Kinase Hinge Region (Backbone Amides) B 4-Methoxy-Pyridine Core (Electron-Rich H-Bond Acceptor) A->B Strong H-Bond C Ether Linkage (Flexible Vector) B->C C-O Bond D Pyrrolidine Ring (Basic Amine Handle) C->D C-C Bond E Solvent-Exposed Region (Target for Derivatization) D->E Synthetic Elaboration

Caption: Structural rationale for the pyrrolidin-3-yloxy pyridine scaffold in kinase hinge binding.

Protocol: Buchwald-Hartwig Amination for Kinase Library Synthesis

To build a library of kinase inhibitors, the secondary amine of the pyrrolidine must be coupled to various aryl or heteroaryl halides. Because the starting material is a dihydrochloride salt, strict stoichiometric control of the base is required.

Self-Validating System: This protocol utilizes in-process LC-MS to verify the complete liberation of the free base and the subsequent consumption of the starting material, preventing costly downstream purification failures.

Step-by-Step Methodology:

  • Preparation of the Free Base (In Situ):

    • Suspend 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (1.0 eq, 100 mg) in anhydrous 1,4-dioxane (5 mL) under an argon atmosphere.

    • Causality Check: Add exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why 3.0 eq? Two equivalents are strictly consumed to neutralize the two HCl molecules. The third equivalent acts as the necessary proton scavenger for the cross-coupling cycle.

    • Sonicate for 5 minutes until the suspension becomes a fine, homogenous slurry.

  • Catalyst and Electrophile Addition:

    • Add the desired aryl bromide/iodide (1.1 eq).

    • Add Pd2(dba)3 (0.05 eq) and XPhos (0.1 eq) as the catalyst/ligand system. Why XPhos? XPhos is highly effective for coupling secondary cyclic amines (like pyrrolidine) to deactivated aryl halides, preventing β-hydride elimination side reactions.

  • Reaction Execution & Monitoring:

    • Seal the vial and heat to 100°C for 4–6 hours.

    • Validation Step: At 4 hours, pull a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. Look for the disappearance of the m/z 195 [M+H]+ peak (free base) and the appearance of the product mass. If starting material remains, spike with an additional 0.02 eq of Pd2(dba)3.

  • Workup and Purification:

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

    • Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor candidate.

Application 2: Immuno-Oncology and CNS Modulators

Beyond kinases, the pyrrolidin-3-yloxy pyridine motif has recently been highlighted in the discovery of orally potent small-molecule CD73 inhibitors for cancer immunotherapy[3]. The pyrrolidine ring is highly favored in CNS and immuno-oncology targets due to its ability to modulate the topological polar surface area (tPSA) and improve oral bioavailability.

G S1 Step 1 Salt Neutralization (3.0 eq DIPEA) S2 Step 2 Amidation / Reductive Amination (HATU or NaBH(OAc)3) S1->S2 S3 Step 3 LC-MS Validation (Confirm Product Mass) S2->S3 S4 Step 4 Flash Chromatography (DCM:MeOH Gradient) S3->S4

Caption: Standard synthetic workflow for functionalizing the pyrrolidine nitrogen in hit-to-lead optimization.

Protocol: Amide Coupling for CD73 Inhibitor Analogues

When synthesizing CD73 inhibitors or nAChR modulators, the pyrrolidine nitrogen is often converted into an amide or urea.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes. Causality: HATU rapidly forms an active HOAt ester. The pre-activation step prevents the pyrrolidine amine from competing for the coupling reagent, which can lead to unwanted guanidinium byproducts.

  • Addition of the Building Block:

    • In a separate vial, dissolve 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (1.1 eq) in DMF and add DIPEA (2.2 eq) to liberate the free base.

    • Transfer the free-based pyrrolidine solution dropwise into the activated acid mixture.

  • Validation and Isolation:

    • Stir for 2 hours. Validation Step: Perform TLC (10% MeOH in DCM with 1% NH4OH). The highly polar starting material (Rf ~0.1) should be completely converted to a higher-running spot (Rf ~0.4-0.6).

    • Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via flash chromatography.

Quality Control and Storage Recommendations

To maintain the scientific integrity of the building block and ensure reproducible yields across biological assays, adhere to the following QC standards:

  • Storage: Store the dihydrochloride salt desiccated at 2–8°C. While the salt is significantly more stable than the free base, prolonged exposure to atmospheric moisture can lead to clumping and inaccurate weighing.

  • NMR Verification: Before initiating a large-scale library synthesis, verify the integrity of the stock by 1H-NMR (in DMSO-d6). Ensure the presence of the broad amine/HCl protons (~9.0-10.0 ppm) and the sharp singlet of the methoxy group (~3.8 ppm). A loss of the methoxy signal indicates unwanted hydrolysis to the pyridone under harsh storage conditions.

References

  • NextSDS. "4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Cen, L., et al. (2025). "Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Kast, et al. (2020/2025). "Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration." Journal of Medicinal Chemistry. Available at: [Link]

  • Watanabe, et al. (2021). "2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors." J-Stage. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing and Formulation of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Abstract This document provides a comprehensive guide for the formulation and in vivo administration of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride (CAS: 1779132-94-3), a pyridine derivative of interest in pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation and in vivo administration of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride (CAS: 1779132-94-3), a pyridine derivative of interest in preclinical research. Due to the limited publicly available data on this specific compound, this guide synthesizes established principles of pharmaceutical formulation for small molecule dihydrochloride salts with best practices for in vivo studies in rodent models. The protocols herein are designed as a robust starting point for researchers, emphasizing pre-formulation assessment, rational vehicle selection, and detailed procedural steps to ensure experimental reproducibility and integrity. We explain the causality behind each step, from solubility screening to the final dosing procedure, to empower scientists to develop a validated, study-specific protocol.

Introduction and Compound Profile

This compound is supplied as a dihydrochloride salt, a critical feature that dictates the formulation strategy. Dihydrochloride salts are generally employed to enhance the aqueous solubility and stability of a parent molecule.[1] Therefore, our primary approach will focus on developing a simple, aqueous-based formulation, with contingency plans involving co-solvent systems.

Table 1: Physicochemical and Safety Profile of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

PropertyValueSource
CAS Number 1779132-94-3[2]
Molecular Formula C₁₀H₁₆Cl₂N₂O₂[3]
Related CAS 2378503-57-0 (related structure)[4]
Known Hazards Based on related structures, may include acute oral toxicity, skin irritation, and eye irritation.[4][4]
Storage Based on related compounds, store at -20°C for long-term stability.[5][5]

Note: A full safety assessment should be conducted by reviewing the supplier-specific Safety Data Sheet (SDS) before handling.

Pre-Formulation Assessment: The Foundation of a Robust Dosing Strategy

Before preparing a formulation for an in vivo study, a minimal, yet critical, pre-formulation assessment is required. This step is non-negotiable as it provides the empirical data needed to select the appropriate vehicle and concentration, preventing costly and time-consuming study failures.

The objective is to determine the compound's solubility and stability in a selection of pharmaceutically acceptable vehicles. This process ensures the compound remains in solution at the desired concentration throughout the preparation and administration timeline.

Preformulation_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Decision A Obtain Compound (4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride) B Solubility Screening (Aqueous & Organic Vehicles) A->B Weigh accurately C Analyze Results (Determine max solubility in each vehicle) B->C Visual inspection, LC-MS (optional) D pH-Solubility Profile (For aqueous vehicles) C->D If aqueous solubility is promising E Short-Term Stability (Bench-top, 4°C) C->E Test lead candidates F Select Lead Vehicle(s) Based on required dose & stability C->F Data informs decision E->F G Develop Dosing Protocol (Calculations, SOP) F->G InVivo_Workflow cluster_prep Preparation cluster_dosing Execution cluster_analysis Analysis A Prepare Formulation (Protocol 3.1) C Dose Administration (e.g., IP, PO) A->C B Animal Acclimatization & Grouping B->C D Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Process Samples (Plasma Separation) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic (PK) Data Analysis F->G

Caption: General workflow for an in vivo pharmacokinetic study.

References

  • 4-methoxy-2-(pyrrolidin-3-yl)
  • Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models.Benchchem.
  • 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride - NextSDS.NextSDS.
  • 2-Methoxy-4-(pyrrolidin-3-yloxy)
  • 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride - Sigma-Aldrich.Sigma-Aldrich.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • 1713160-82-7|4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride - BLDpharm.BLDpharm.
  • 1779126-26-9|4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride - BLDpharm.BLDpharm.
  • 3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride - Fluorochem.Fluorochem.
  • 4-methoxy-Alpha-Pyrrolidinopropiophenone (hydrochloride) [A crystalline solid] - LGC Standards.LGC Standards.

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Application

Mass spectrometry fragmentation patterns of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

An Application Note and Protocol for the Elucidation of Mass Spectrometry Fragmentation Patterns of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride For Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Elucidation of Mass Spectrometry Fragmentation Patterns of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation patterns of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, a small molecule of interest in pharmaceutical development. As direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles of related chemical moieties—specifically substituted pyridines and pyrrolidine-containing compounds—to propose a set of expected fragmentation pathways. This application note serves as both a predictive guide and a practical protocol for researchers utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the structural characterization of this molecule and its analogues.

Introduction: The Imperative for Structural Characterization

In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a foundational requirement.[1][2] Mass spectrometry (MS) is an indispensable tool in this process, offering high sensitivity and the ability to deduce molecular structures through the analysis of fragmentation patterns.[3][4] 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride contains several key structural features that dictate its behavior in a mass spectrometer: a substituted pyridine ring, an ether linkage, and a basic pyrrolidine moiety. Understanding how these features interact and direct fragmentation upon ionization is critical for its identification, purity assessment, and metabolite profiling.

This guide leverages electrospray ionization (ESI) as the method of choice, due to its soft ionization nature that typically yields an intact protonated molecular ion ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) for structural elucidation.[5][6]

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride in positive ion ESI-MS/MS is predicted to be driven by the protonation of the most basic sites, likely the nitrogen atoms of the pyrrolidine and pyridine rings. The subsequent fragmentation cascade will involve the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

Causality of Fragmentation:

The presence of the basic pyrrolidine group is expected to significantly influence the fragmentation cascade. In many small molecules containing such moieties, the pyrrolidine ring often sequesters the proton, leading to fragmentation pathways dominated by its loss or cleavage.[7][8] This can sometimes result in a single, dominant fragment ion, making detailed structural elucidation challenging.[7] Therefore, a well-designed experimental protocol with optimized collision energy is crucial.

The primary fragmentation pathways are hypothesized to be:

  • Pathway A: Cleavage of the C-O Ether Bond: This is a common fragmentation route for aryl ethers. Cleavage can occur on either side of the ether oxygen.

  • Pathway B: Fragmentation initiated by the Pyrrolidine Ring: This can involve the neutral loss of the entire pyrrolidine-containing substituent or ring-opening of the pyrrolidine moiety itself. This is often a dominant pathway for pyrrolidine-containing compounds.[9][10]

  • Pathway C: Fragmentation of the Pyridine Ring: Subsequent to initial losses, the substituted pyridine ring itself may undergo fragmentation.

Below is a visual representation of the predicted primary fragmentation pathway.

G cluster_0 Predicted Fragmentation Pathway cluster_1 Pathway B: Pyrrolidine-driven Cleavage cluster_2 Pathway A: Ether Bond Cleavage cluster_3 Secondary Fragmentation Precursor [M+H]⁺ 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine m/z 209.13 F1 Fragment B1 [M+H - C₄H₈N]⁺ m/z 138.05 (Loss of Pyrrolidine Neutral Moiety) Precursor->F1 Neutral Loss of C₄H₉N (71 Da) F2 Fragment B2 [C₄H₈N]⁺ m/z 70.06 (Pyrrolidine Imminium Ion) Precursor->F2 Charge Retention on Pyrrolidine F3 Fragment A1 [4-Methoxypyridin-2-ol + H]⁺ m/z 126.05 Precursor->F3 Cleavage of Ar-O bond F4 Fragment B1a [M+H - C₄H₈N - CH₃]⁺ m/z 123.03 (Loss of Methyl Radical) F1->F4 F5 Fragment B1b [M+H - C₄H₈N - CO]⁺ m/z 110.05 (Loss of Carbon Monoxide) F1->F5

Caption: Predicted major fragmentation pathways for protonated 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine.

Experimental Protocol

This protocol outlines a robust methodology for analyzing 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride using LC-MS/MS. The system must be self-validating, meaning that quality controls and system suitability tests should be integrated.

Materials and Reagents
  • 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the dihydrochloride salt and dissolve it in 1 mL of Methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) Acetonitrile:Water. This working solution is used for injection.

Liquid Chromatography (LC) Method
  • LC System: Agilent 1200 series or equivalent.[11]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • MS System: Triple quadrupole or Q-TOF mass spectrometer.[2][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (MS1): Scan m/z range 50-500 to identify the precursor ion.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.[11] Tandem MS experiments combined with fragmentation are pivotal for structural elucidation.[5]

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) LC LC Separation (C18 Reversed-Phase) SamplePrep->LC ESI ESI Source (Positive Ionization) LC->ESI MS1 MS1 Scan (Precursor Ion ID) ESI->MS1 CID Collision Cell (CID) (Energy Ramped 10-40 eV) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: High-level experimental workflow for LC-MS/MS analysis.

Data Interpretation and Expected Results

Precursor Ion

The free base has a molecular formula of C₁₀H₁₄N₂O₂ and a monoisotopic mass of 208.1055 g/mol . In positive ESI mode, the expected protonated precursor ion [M+H]⁺ will be observed at m/z 209.1133 .

Expected Fragment Ions

Based on the predicted pathways, the following table summarizes the key fragment ions to look for in the MS/MS spectrum.

Fragment Ion (m/z) Proposed Structure / Neutral Loss Pathway Notes
209.1133[M+H]⁺ (Precursor Ion)-C₁₀H₁₅N₂O₂⁺
138.0502[M+H - C₄H₉N]⁺BDominant fragment from the neutral loss of the pyrrolidine moiety (71 Da). This is a highly characteristic fragmentation for such structures.[8][9]
126.0555[4-Methoxypyridin-2-ol + H]⁺AResulting from the cleavage of the aryl-oxygen bond in the ether linkage.
123.0267[Fragment B1 - CH₃]⁺B1aSecondary fragmentation via loss of a methyl radical from the methoxy group.
110.0498[Fragment B1 - CO]⁺B1bSecondary fragmentation via loss of carbon monoxide from the pyridine ring.
70.0657[C₄H₈N]⁺BThe pyrrolidine iminium ion, formed if the charge is retained on the pyrrolidine fragment.

Conclusion

This application note provides a predictive framework and a detailed experimental protocol for the analysis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride by LC-MS/MS. The fragmentation is anticipated to be dominated by the cleavage of the ether linkage adjacent to the pyrrolidine ring, leading to a characteristic neutral loss of 71 Da. By following the outlined protocol, researchers can generate high-quality mass spectral data to confirm the structure of the target molecule, identify related impurities, and support further drug development activities. The principles and methodologies described herein are broadly applicable to the structural elucidation of other small molecules containing similar chemical features.

References

  • Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(4), 637-653. ([Link])

  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(11), 1381-1393. ([Link])

  • Korfmacher, W. A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. ([Link])

  • Potter, K. D., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. ([Link])

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. ([Link])

  • Nagy, J., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(8), 920-928. ([Link])

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 634-661. ([Link])

  • Van den Bossche, W., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112812. ([Link])

  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia Using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. ([Link])

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. ([Link])

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ([Link])

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinones. West Virginia University Research Repository. ([Link])

  • Laskin, J., & Futrell, J. H. (2008). Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Journal of the American Society for Mass Spectrometry, 19(2), 190-208. ([Link])

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. ([Link])

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Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride for biological assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride and simila...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride and similar basic compounds in aqueous media for biological assays. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and formulation development.

Frequently Asked Questions (FAQs)

Q1: My compound, 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, is labeled as a dihydrochloride salt, yet it won't dissolve in my neutral pH assay buffer. Why is this happening?

A1: The dihydrochloride salt form is intended to enhance aqueous solubility compared to the free base. However, this enhanced solubility is highly pH-dependent.[1][2] Pyridine and pyrrolidine moieties are weak bases.[1][3] As a dihydrochloride salt, the nitrogen atoms in these rings are protonated, rendering the molecule charged and more readily solvated by water. When you introduce the compound into a neutral (pH ~7.4) or basic buffer, the protonated amine groups can deprotonate, converting the molecule back towards its less soluble free base form, leading to precipitation. Maximum solubility for such a compound is typically achieved in an acidic environment (pH < 5).[1][2]

Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What's the cause?

A2: This is a common phenomenon known as "DMSO crash-out" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, its ability to keep a compound in solution drastically decreases when it becomes the minor component in an aqueous system.[4] When the high-concentration DMSO stock is rapidly diluted into the aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[5] To mitigate this, it's often better to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: The tolerance of cells to DMSO varies significantly with cell type and assay duration. However, a general best practice is to keep the final concentration of DMSO in the assay below 0.5%, and ideally at or below 0.1%, to minimize artifacts and cytotoxicity.[4][6] It is crucial to include a vehicle control in all experiments, which consists of the assay medium with the same final DMSO concentration as the test wells, but without the compound.[4]

Q4: Can I use gentle heating or sonication to help dissolve my compound?

A4: Yes, these are common physical methods to aid dissolution. Gentle warming (e.g., to 37°C) can increase the rate of dissolution, but caution is required as excessive heat can degrade thermally labile compounds. Sonication uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction, which can be very effective.[4] However, neither method will increase the compound's thermodynamic solubility limit. If the compound is fundamentally insoluble at that concentration and pH, it will likely precipitate out of solution over time once the physical agitation stops.

Troubleshooting Workflows & In-Depth Guides

Guide 1: Systematic Approach to Aqueous Solubilization

If you are facing solubility issues, follow this systematic workflow. The goal is to find the simplest formulation that maintains compound solubility without interfering with the biological assay.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy A Start: Compound Powder (Dihydrochloride Salt) B Attempt Dissolution in Assay Buffer (e.g., PBS pH 7.4) A->B C Is it Soluble at Desired Concentration? B->C D Success! Proceed to Assay C->D Yes E No: Proceed to pH Modification C->E No F Guide 2: pH-Adjusted Aqueous Buffers E->F G Is it Soluble? F->G H Guide 3: Co-Solvent Formulation G->H No K Final Formulation Optimized G->K Yes I Is it Soluble & Assay Compatible? H->I J Guide 4: Advanced Methods (e.g., Cyclodextrins) I->J No I->K Yes J->K

Caption: Systematic workflow for troubleshooting compound solubility.

Guide 2: pH-Mediated Solubilization Protocol

This is the most direct strategy for a basic dihydrochloride salt. The principle is to lower the pH of the solvent to ensure the amine groups remain protonated, maximizing solubility.[2]

Objective: To determine the optimal acidic pH for dissolving 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride in an aqueous solution.

Experimental Protocol:

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers with decreasing pH values. For example:

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (Control)

    • Citrate-Phosphate Buffer at pH 6.0

    • Citrate Buffer at pH 5.0

    • Citrate Buffer at pH 4.0

    • Glycine-HCl Buffer at pH 3.0

  • Solubility Test:

    • Weigh out an equal, excess amount of the compound into separate vials.

    • Add a fixed volume (e.g., 1 mL) of each buffer to a corresponding vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to reach equilibrium.

  • Quantification:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the buffer pH to generate a pH-solubility profile. Select the lowest pH that achieves the target concentration while still being compatible with your assay system.

Data Interpretation:

Buffer (Example)pHExpected SolubilityAssay Compatibility Considerations
PBS7.4LowHigh
Citrate-Phosphate6.0ModerateMost cell-based assays tolerate this pH for short periods.
Citrate5.0HighMay impact cell viability or enzyme activity. Requires careful controls.
Glycine-HCl3.0Very HighGenerally incompatible with live-cell assays; may be suitable for some biochemical assays.
Guide 3: Co-Solvent Formulation Strategy

If pH adjustment alone is insufficient or incompatible with the assay, using a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[7][]

Objective: To prepare a concentrated stock solution using a co-solvent that remains soluble upon dilution into the final assay buffer.

Common Co-Solvents and Their Properties:

Co-SolventMax Recommended % in Cell AssaysProperties & Considerations
DMSO (Dimethyl Sulfoxide)< 0.5%Powerful solvent, but can cause compound precipitation upon dilution. Can affect enzyme activity.[9]
Ethanol (EtOH)< 1%Less potent than DMSO but often better tolerated by cells.[6] Can be volatile.
PEG 400 (Polyethylene Glycol 400)< 1%Low toxicity, often used in parenteral formulations.[10] Can be viscous.
Propylene Glycol < 1%Good safety profile. Commonly used in pharmaceutical preparations.

Experimental Protocol:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 20-50 mM). Use gentle warming or sonication if necessary.[4]

  • Create Intermediate Dilutions: Perform serial dilutions of the primary stock in the same 100% co-solvent. This step is critical to avoid precipitation.

  • Final Dilution into Assay Buffer: Add a small aliquot of the appropriate intermediate dilution to the final assay buffer. For example, add 2 µL of a 5 mM DMSO stock to 998 µL of assay media to get a final concentration of 10 µM with 0.2% DMSO.

  • Observe and Validate: Immediately after dilution, visually inspect for any signs of precipitation (cloudiness, particulates). It is also recommended to centrifuge a sample of the final dilution and measure the supernatant concentration by HPLC to confirm it matches the theoretical concentration.

Caption: Co-solvent dilution workflow to prevent precipitation.

Guide 4: Advanced Solubilization with Cyclodextrins

For highly challenging compounds, cyclodextrins can be used as "molecular containers" to enhance aqueous solubility.[][12][13]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a host-guest inclusion complex that has a much higher apparent water solubility.[12][13][14]

Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[10][16]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Anionic derivative with very high water solubility, effective at complexing basic drugs.[10][16]

Experimental Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the amount of cyclodextrin (e.g., HP-β-CD) and compound needed for a specific molar ratio (e.g., 1:1 or 2:1 cyclodextrin:compound).

  • Paste Formation: Place the cyclodextrin powder in a mortar. Add a minimal amount of a solvent like a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

  • Incorporation: Gradually add the compound powder to the paste while continuously grinding with the pestle. Knead for 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.

  • Final Product: The resulting dry powder is the compound-cyclodextrin inclusion complex. Its aqueous solubility should be tested and compared to the uncomplexed compound using the protocol in Guide 2.

Important Considerations:

  • Cyclodextrins can sometimes interfere with assays by binding to other components (e.g., proteins, lipids).

  • The formation of the inclusion complex should ideally be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR).

References

  • How can cyclodextrins enhance solubility? Defiante. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. National Center for Biotechnology Information (PMC). [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. E-Journal of Biological Sciences. [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency (EMA). [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information (PMC). [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Salt Selection and Buffer Preparation. Bio-Rad. [Link]

  • Physical and Chemical Properties of Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Poly(amidoamine) salt form: effect on pH-dependent membrane activity and polymer conformation in solution. PubMed. [Link]

Sources

Optimization

Troubleshooting degradation of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride during long-term storage

A Guide to Ensuring Long-Term Stability and Experimental Success Welcome to the technical support center for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support center for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during long-term storage. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the storage and stability of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride:

Q1: My vial of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has turned slightly yellow/brown upon storage. Is it still usable?

A change in color is a common indicator of chemical degradation. For pyridine-containing compounds, this can be due to oxidation or other reactions. While a slight color change may not always signify a complete loss of activity, it warrants further investigation. It is highly recommended to perform a purity analysis, for example, by High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation before proceeding with your experiments.

Q2: I've noticed a decrease in the potency of the compound in my assays over time, even though it was stored at the recommended temperature. What could be the cause?

A gradual loss of potency is a classic sign of degradation. This can occur even under recommended storage conditions due to factors like exposure to air (oxidation), moisture (hydrolysis), or light. The dihydrochloride salt form is intended to enhance stability and solubility, but improper handling, such as frequent opening of the container in a humid environment, can introduce moisture and accelerate degradation.[1][2]

Q3: What are the ideal long-term storage conditions for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

Based on the general principles for storing pyridine derivatives and hydrochloride salts, the ideal storage conditions are in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2][3][4][5] For long-term storage, keeping the compound at -20°C is recommended. It is also crucial to minimize the number of times the container is opened and to allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Q4: Can I store the compound in a solution?

Storing the compound in solution is generally not recommended for long-term storage, as this can accelerate degradation pathways such as hydrolysis.[6] If you must store it in solution for a short period, use a dry, aprotic solvent and store it at a low temperature. The stability of hydrochloride salts in solution can be pH-dependent.[7][8]

In-Depth Troubleshooting Guide

If you suspect that your 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has degraded, this guide will help you identify the potential cause and take corrective action.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

ObservationPotential CauseRecommended Action
Change in color (e.g., to yellow or brown) Oxidation of the pyridine or pyrrolidine ring.[9]Assess purity using an analytical method like HPLC.
Clumping or change in texture Hygroscopicity (absorption of moisture).[2]Dry the compound under vacuum and re-evaluate its properties. Consider future storage with a desiccant.
Presence of an unusual odor Degradation leading to volatile byproducts. Pyridine itself has a strong, unpleasant odor.Handle in a fume hood and proceed with purity analysis.
Understanding Potential Degradation Pathways

The structure of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride contains several functional groups that can be susceptible to degradation:

  • Ether Linkage: The ether linkage between the pyridine ring and the pyrrolidine ring could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Pyrrolidine Ring: The nitrogen in the pyrrolidine ring can be oxidized. Studies on similar compounds have shown that pyrrolidine rings can be oxidized to form N-oxides or lactams.[9][10]

  • Methoxy Group: The methoxy group on the pyridine ring could undergo demethylation.[10][11]

  • Pyridine Ring: The pyridine ring itself can be subject to oxidative degradation.[12]

The dihydrochloride salt, while generally improving stability, can also contribute to degradation if the compound is a weak base, through a process called disproportionation, where the salt converts to the free base.[7][8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the degradation of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_analyze Analysis & Action Observe Observe signs of degradation (color change, loss of potency, etc.) CheckStorage Review Storage Conditions (Temperature, Light, Humidity) Observe->CheckStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis Impure Purity is below acceptable limits PurityAnalysis->Impure Pure Purity is acceptable PurityAnalysis->Pure IdentifyCause Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) Impure->IdentifyCause UseWithCaution Use with caution, considering potential impact on experiments Pure->UseWithCaution Discard Discard degraded stock IdentifyCause->Discard OptimizeStorage Optimize Storage Conditions (e.g., use desiccant, inert gas) Discard->OptimizeStorage for new stock UseWithCaution->OptimizeStorage

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. It is based on methods used for similar pyridine-containing compounds and may require optimization for your specific instrumentation.[6][13][14][15]

Materials:

  • 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride sample

  • Acetonitrile (HPLC grade)

  • Formic acid (or phosphate buffer)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 analytical column (e.g., LiChrospher 100 RP-18, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., a small amount of the initial mobile phase) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample onto the column.

    • Run the gradient and monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the compound can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • The appearance of new peaks that were not present in the initial analysis of the compound indicates the formation of degradation products.

Preventative Measures for Long-Term Storage

To minimize the risk of degradation during long-term storage, adhere to the following best practices:

  • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Desiccant: Store the compound in a desiccator or with a desiccant to minimize exposure to moisture.

  • Aliquotting: If you need to use small amounts of the compound frequently, it is best to aliquot the solid into smaller, single-use vials. This will prevent the entire stock from being repeatedly exposed to the atmosphere.

  • Light Protection: Always store the compound in an amber vial or in a dark place to protect it from light-induced degradation.[16]

By understanding the potential causes of degradation and implementing these troubleshooting and preventative measures, you can ensure the integrity of your 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride and the reliability of your experimental results.

References

  • Pyridine Chemical Storage Specifications - C5H5N. (n.d.). US Hazmat Rentals. Retrieved March 17, 2026, from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved March 17, 2026, from [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. (2025, July 2). Patsnap. Retrieved March 17, 2026, from [Link]

  • Pyridine. (2022, November 30). Sciencemadness Wiki. Retrieved March 17, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved March 17, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, March 17). Pharmaceutical Technology. Retrieved March 17, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved March 17, 2026, from [Link]

  • Fujikawa, A., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air.
  • Kumar, L., et al. (2018).
  • Haimann, B., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1184-1192.
  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120822.
  • Li, S., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(11), 3097-3107.
  • Bajaj, S., et al. (2012). Forced degradation and impurity profiling: A review. Analytical Chemistry: An Indian Journal, 11(1), 1-13.
  • Muszalska, I., et al. (2003). A validated spectrophotometric and liquid chromatography method for determination and purity evaluation of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1 H-pyrrolo[3,4-c]pyridine. Il Farmaco, 58(4), 369-375.
  • 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Osiadacz, J., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(14), e00621-19.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • 4-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). OSHA. Retrieved March 17, 2026, from [Link]

  • 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Muszalska, I., & Jelińska, A. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Acta Poloniae Pharmaceutica, 61(3), 183-190.
  • Pevarello, P., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 735-742.
  • Sogawa, C., et al. (2014). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology, 32(2), 235-243.
  • Dehal, S. S., & Kupfer, D. (1994). Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. Drug Metabolism and Disposition, 22(6), 937-946.
  • Springer, D., et al. (2003). Metabolism and toxicological detection of the new designer drug 4'-methoxy-alpha-pyrrolidinopropiophenone studied in rat urine using gas chromatography-mass spectrometry.

Sources

Troubleshooting

Optimizing reaction yield in the synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yield and purity.

Overview of the Synthesis

The synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is typically achieved via a three-step process:

  • Williamson Ether Synthesis: This key step involves the coupling of an N-protected (R)- or (S)-3-hydroxypyrrolidine with 2-chloro-4-methoxypyridine. This reaction proceeds via an SN2 mechanism and is highly dependent on the choice of base, solvent, and temperature.

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is removed under acidic conditions.

  • Salt Formation: The free base is converted to the more stable dihydrochloride salt by treatment with hydrochloric acid.

This guide will focus primarily on troubleshooting and optimizing the critical Williamson ether synthesis and deprotection steps, as these are where most challenges arise.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Q1: My Williamson ether synthesis reaction shows low conversion or has stalled. What are the likely causes and how can I fix it?

Possible Causes:

  • Insufficiently Strong Base: The reaction requires the deprotonation of the secondary alcohol on the N-Boc-3-hydroxypyrrolidine to form a potent alkoxide nucleophile. If the base is too weak, the equilibrium will favor the starting alcohol, leading to a slow or incomplete reaction.

  • Poor Solvent Choice: The SN2 reaction is highly sensitive to the solvent. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.[1] Apolar solvents may not effectively dissolve the reactants.

  • Low Reaction Temperature: Like most SN2 reactions, this ether synthesis requires a certain activation energy. Insufficient heat can lead to a very slow reaction rate.

  • Reagent Purity: Impurities in the starting materials, particularly water in the solvent or hygroscopic base, can quench the alkoxide and halt the reaction.

Solutions & Optimization Strategies:

  • Base Selection: Sodium hydride (NaH) is a common and effective choice for generating the alkoxide in situ. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. Potassium tert-butoxide (KOtBu) is another strong base that can be effective.

    • Expert Tip: When using NaH, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.

  • Solvent Optimization: Use an anhydrous polar aprotic solvent.

    • Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they effectively dissolve the reactants and do not interfere with the nucleophile.[1]

  • Temperature Control: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C.[1]

    • Protocol: Start the reaction at 0 °C during the addition of NaH to control the initial exotherm from deprotonation. Once the hydrogen evolution ceases, slowly warm the reaction to room temperature and then heat to 60-80 °C for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Ensure Anhydrous Conditions: Dry your solvent before use (e.g., over molecular sieves) and ensure all glassware is oven-dried.

Q2: My TLC/LC-MS analysis shows significant side product formation. What are these impurities and how can I minimize them?

Possible Causes & Side Products:

  • Elimination (E2) Reaction: The primary competing reaction is the E2 elimination of HCl from 2-chloro-4-methoxypyridine, facilitated by the alkoxide acting as a base rather than a nucleophile.[2][3][4] This is more prevalent with sterically hindered substrates or at very high temperatures.[1][3]

  • C-Alkylation: While less common for this substrate, aryloxides can sometimes undergo alkylation on the aromatic ring instead of the desired O-alkylation.[1][4]

  • Decomposition: At excessively high temperatures or with prolonged reaction times, starting materials or the product may begin to decompose.

Solutions & Optimization Strategies:

  • Re-evaluate Synthetic Strategy: The Williamson ether synthesis works best when the alkylating agent is a primary halide.[4][5] In this case, the electrophile is an activated aryl halide, which is generally suitable. However, minimizing steric hindrance is key.

  • Control Temperature: Do not overheat the reaction. While heat is required, excessive temperatures will favor the elimination pathway.[4] A temperature range of 60-80 °C is a good starting point for optimization.

  • Order of Addition: Add the 2-chloro-4-methoxypyridine slowly to the solution of the pre-formed alkoxide. This maintains a low concentration of the electrophile and can help minimize side reactions.

Troubleshooting Workflow for Side Product Formation

G start Significant Side Products Observed check_temp Is Reaction Temperature > 100°C? start->check_temp check_base Is a Bulky Base (e.g., KOtBu) Used? check_temp->check_base No high_temp_sol Reduce Temperature to 60-80°C to Disfavor E2 Elimination check_temp->high_temp_sol Yes check_purity Are Starting Materials Pure? check_base->check_purity No base_sol Consider a Less Hindered Base (e.g., NaH) check_base->base_sol Yes purity_sol Re-purify Starting Materials and Ensure Anhydrous Conditions check_purity->purity_sol Yes no_issue Side Products Minimized check_purity->no_issue No high_temp_sol->no_issue base_sol->no_issue purity_sol->no_issue

Caption: Troubleshooting logic for minimizing side products.

Q3: The N-Boc deprotection step is either incomplete or leads to decomposition. How can I improve this step?

Possible Causes:

  • Insufficient Acid: The Boc group is acid-labile, and its removal requires a stoichiometric or excess amount of a strong acid.[6]

  • Reaction Time/Temperature: While often rapid, some sterically hindered Boc groups may require longer reaction times or gentle heating to go to completion. However, excessive heat can cause decomposition of the acid-sensitive pyrrolidine ring or other functional groups.[6]

  • Scavenging of Acid: If the crude product from the previous step contains residual base, it will neutralize the acid, preventing deprotection.

Solutions & Optimization Strategies:

  • Choice of Acidic Conditions:

    • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a standard and highly effective reagent for Boc deprotection.[7] It is volatile, making workup straightforward.

    • Trifluoroacetic Acid (TFA): TFA in dichloromethane (DCM) is another common method.[6][8] It is a strong acid that typically cleaves the Boc group quickly at room temperature.

  • Workup Neutralization: Ensure the crude material from the Williamson ether synthesis is properly worked up and neutralized before attempting deprotection. A standard aqueous workup should suffice.

  • Monitoring: Follow the reaction by TLC or LC-MS. The deprotected amine will have a much lower Rf value on silica gel and a different mass. The reaction is typically complete in 1-2 hours at room temperature.[6]

Frequently Asked Questions (FAQs)

Q: How critical is the quality of the starting 2-chloro-4-methoxypyridine? A: Very critical. The pyridine ring is the electrophile in the key SN2 reaction. Impurities can interfere with the reaction, leading to lower yields and difficult purification.[9] It is advisable to use a high-purity grade or purify the material by distillation or chromatography before use.

Q: Can I use a different protecting group for the pyrrolidinol? A: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the Boc group is often preferred due to its stability under the basic conditions of the Williamson ether synthesis and its clean removal under acidic conditions that are orthogonal to many other groups.

Q: My final dihydrochloride salt is difficult to crystallize. What can I do? A: This is a common issue. Try adding a less polar co-solvent (an "anti-solvent") such as diethyl ether or methyl tert-butyl ether (MTBE) to a concentrated solution of your product in a polar solvent like isopropanol or ethanol. Sonication or scratching the inside of the flask with a glass rod can help induce crystallization. Ensure your product is sufficiently pure, as impurities can inhibit crystal formation.

Q: What are the key safety precautions for this synthesis? A:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.

  • Strong Acids: Reagents like TFA and concentrated HCl are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF and DCM are hazardous solvents. Consult their Safety Data Sheets (SDS) for proper handling procedures.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis
  • Under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF to the flask, followed by cooling the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF dropwise. Stir for 30-45 minutes at 0 °C, allowing hydrogen gas to evolve.

  • Once gas evolution ceases, add a solution of 2-chloro-4-methoxypyridine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature, then heat to 70 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection and Salt Formation
  • Dissolve the purified N-Boc protected intermediate (1.0 eq.) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane (2.5 - 3.0 eq.).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue and sonicate to precipitate the dihydrochloride salt as a solid.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Data Summary

ParameterRecommended ConditionRationale
Ether Synthesis Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of the alcohol.
Ether Synthesis Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate cations but not the nucleophile, accelerating the SN2 reaction.[1]
Ether Synthesis Temp. 60 - 80 °CProvides sufficient energy for the reaction while minimizing the competing E2 elimination pathway.[1]
Deprotection Reagent 4M HCl in Dioxane or TFA/DCMStrong acids that efficiently cleave the acid-labile Boc group under mild conditions.[6][7][8]
Salt Formation HCl in Dioxane/EtherProvides the chloride counter-ion and facilitates precipitation of the final salt.

Overall Reaction Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation SM1 N-Boc-3-hydroxypyrrolidine React NaH, DMF 60-80°C SM1->React SM2 2-chloro-4-methoxypyridine SM2->React Intermediate N-Boc-4-Methoxy-2- (pyrrolidin-3-yloxy)pyridine React->Intermediate Deprotect 4M HCl in Dioxane Room Temp Intermediate->Deprotect Product 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride Deprotect->Product

Caption: Overall synthetic workflow from starting materials to final product.

References

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]

  • NextSDS. 4-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • NextSDS. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride - Chemical Substance Information. Available from: [Link]

  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][4]pyridine-1,3-diones. Available from: [Link]

  • Google Patents. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PMC. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available from: [Link]

  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available from: [Link]

  • PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of analyzing highly polar, basic pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of analyzing highly polar, basic pharmaceutical intermediates. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride presents a classic chromatographic challenge. Due to its specific structural features, it is highly susceptible to severe peak tailing, which compromises resolution, integration accuracy, and overall method reproducibility.

This guide provides a self-validating, mechanistic approach to troubleshooting and eliminating peak tailing for this specific molecule, ensuring your analytical workflows meet stringent regulatory and scientific standards.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To solve peak tailing, we must first understand the chemical environment inside the column. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride contains two key nitrogenous features: a weakly basic substituted pyridine ring and a strongly basic secondary aliphatic amine (the pyrrolidine ring, pKa ~9.5). Because it is a dihydrochloride salt, it readily dissociates in aqueous solutions, leaving the basic nitrogen centers fully protonated (positively charged).

In an ideal reversed-phase high-performance liquid chromatography (RP-HPLC) separation, retention is driven purely by hydrophobic partitioning. However, silica-based stationary phases contain residual surface silanol groups (-Si-OH).

  • The Causality: The pKa of these free silanols is approximately 4.0 to 5.0. If your mobile phase pH is above 4.0, these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻).

  • The Interaction: The positively charged pyrrolidinium ion of your analyte undergoes a strong, secondary electrostatic (ion-exchange) interaction with the negatively charged silanoate ions [1]. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is delayed, dragging out the back half of the chromatographic peak and creating a pronounced "tail" [2].

Part 2: Troubleshooting Workflow

Workflow Step1 Observe Peak Tailing (Asymmetry > 1.5) Step2 Check Mobile Phase pH Is pH near pKa? Step1->Step2 Step3 Adjust pH to ≤ 3.0 (Protonate Silanols) Step2->Step3 Yes (pH > 4) Step4 Evaluate Column Chemistry Using Type A Silica? Step2->Step4 No (pH ≤ 3) Step3->Step4 Unresolved Step7 Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) Step3->Step7 Resolved Step5 Switch to Type B Silica (End-capped / Polar-embedded) Step4->Step5 Yes Step6 Consider Mobile Phase Additives (e.g., TEA or TFA) Step4->Step6 No Step5->Step6 Unresolved Step5->Step7 Resolved Step6->Step7 Optimized

Logical workflow for troubleshooting HPLC peak tailing of basic compounds.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 column with a water/acetonitrile gradient, and the peak asymmetry factor for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is >2.5. What is the immediate fix? A1: The most effective immediate fix is to lower the mobile phase pH. Your basic analyte is currently interacting with ionized silanols. By adjusting the aqueous mobile phase pH to ≤ 3.0 (e.g., using 0.1% Trifluoroacetic acid or a phosphate buffer at pH 2.5), you force the silanols into their neutral, protonated state (-Si-OH). This suppresses the secondary ionic interactions and drastically improves peak symmetry [3][4].

Q2: I lowered the pH to 2.5, but I still observe moderate tailing. What is the next logical step? A2: If pH optimization alone doesn't resolve the tailing, the stationary phase chemistry is the bottleneck. Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that increase the acidity of nearby silanols, making them active even at lower pH levels [1]. Switch to a high-purity "Type B" silica column that is fully end-capped. End-capping chemically blocks residual silanols with non-polar groups, providing a self-validating improvement in peak shape for basic amines [5].

Q3: Can I use a mobile phase additive instead of changing my validated column? A3: Yes. If you are locked into a specific column chemistry for regulatory reasons, you can add a competing base, such as Triethylamine (TEA) at 10–20 mM, to the mobile phase. TEA is a small, highly basic amine that preferentially binds to and "masks" the active silanol sites, outcompeting the bulkier 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine molecule [1][3]. Note: TEA is not compatible with LC-MS and can accelerate column degradation over time.

Q4: How does sample solvent mismatch contribute to this specific molecule's tailing? A4: Because the compound is a dihydrochloride salt, it is highly soluble in aqueous environments. If you dissolve the sample in 100% organic solvent (e.g., pure methanol) and inject it into a highly aqueous mobile phase, the analyte experiences a localized viscosity and solubility mismatch at the column head. This causes peak distortion (often fronting, but frequently manifesting as tailing or splitting) [6]. Always dissolve the sample in the initial mobile phase composition.

Part 4: Quantitative Data & Benchmarks

The table below summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor (Tf) for basic amines like 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine.

Mobile Phase ConditionColumn ChemistryAdditiveExpected USP Tailing Factor (Tf)Mechanistic Rationale
pH 6.5 (Unbuffered)Type A C18 (Standard)None> 2.5 (Severe) Both silanols and the basic amine are ionized; strong ion-exchange occurs.
pH 2.5 (Phosphate)Type A C18 (Standard)None1.5 - 1.8 (Moderate) Silanols are mostly protonated, but trace metals still activate some sites.
pH 6.5 (Unbuffered)Type A C18 (Standard)20 mM TEA1.3 - 1.5 (Slight) TEA outcompetes the basic analyte for active silanol sites.
pH 2.5 (0.1% TFA)Type B C18 (End-capped)None1.0 - 1.1 (Ideal) Silanols neutralized; high-purity silica eliminates trace metal effects.
Part 5: Experimental Protocols
Protocol 1: Mobile Phase pH Optimization and Buffer Preparation

Objective: Systematically eliminate silanol-driven peak tailing by lowering the mobile phase pH to ensure complete protonation of stationary phase silanols.

  • Preparation of Aqueous Phase (pH 2.5): Accurately weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Insert a calibrated pH probe into the solution. Add concentrated Phosphoric acid (H₃PO₄) dropwise while stirring continuously until the pH reaches exactly 2.50.

    • Causality Check: A pH of 2.5 ensures the environment is >2 pH units below the pKa of typical surface silanols (~4.5), ensuring >99% protonation and neutralizing the stationary phase [7][8].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum to remove particulates that could cause column frit blockage.

  • System Equilibration: Flush the HPLC system with the newly prepared buffer and your chosen organic modifier (e.g., Acetonitrile) at the initial gradient conditions for a minimum of 10 column volumes.

  • Validation Injection: Inject a 10 µg/mL standard of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. Calculate the USP Tailing Factor at 5% peak height. A successful optimization will yield a Tf ≤ 1.2.

Protocol 2: Evaluating Sample Diluent Effects

Objective: Prevent injection-solvent-induced peak distortion, a common artifact when analyzing highly water-soluble dihydrochloride salts.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride in HPLC-grade water.

  • Diluent A (Mismatch): Dilute an aliquot of the stock to 50 µg/mL using 100% Acetonitrile.

  • Diluent B (Matched): Dilute a separate aliquot of the stock to 50 µg/mL using the initial mobile phase composition (e.g., 90% Aqueous Buffer / 10% Acetonitrile).

  • Chromatographic Run: Inject 10 µL of Diluent A and Diluent B in duplicate using your optimized HPLC method.

  • Analysis: Compare the peak shapes. Diluent A will likely show broader, distorted peaks due to strong solvent effects at the column head. Diluent B will demonstrate self-validating sharp peak symmetry, confirming the necessity of diluent matching.

References
  • Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide - University of Pittsburgh. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe handling issues when working with 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe handling issues when working with 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride . This compound is a highly valuable pharmaceutical building block, but its bis-hydrochloride salt form makes it notoriously hygroscopic.

The Causality of Hygroscopicity: Why does this specific molecule act like a sponge for atmospheric moisture? The parent molecule contains two basic sites: a secondary amine (pyrrolidine) and an aromatic amine (pyridine). To stabilize these basic centers, the compound is supplied as a dihydrochloride salt. However, the introduction of two chloride counterions per molecule creates a crystal lattice with a very high charge density. Chloride ions are potent hydrogen-bond acceptors. When exposed to ambient humidity, water molecules readily penetrate the lattice to coordinate with the chloride ions, leading to rapid moisture sorption, hydrate formation, and eventual deliquescence (the solid dissolves in its own absorbed water)[1].

Understanding the physicochemical characteristics of this solid is critical to preventing downstream failures in your synthetic workflows[2]. This guide provides field-proven, self-validating protocols to ensure scientific integrity during your experiments.

Diagnostic Workflow & Logical Relationships

To establish a robust handling procedure, you must first understand the material's interaction with moisture. The workflow below outlines the logical decision-making process for characterizing and handling highly hygroscopic APIs.

Workflow N1 Receipt of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine 2HCl N2 DVS Characterization (Determine Critical RH) N1->N2 N3 Moisture Uptake > 2%? N2->N3 N4 High Hygroscopicity Store in Glovebox (<5% RH) N3->N4 Yes N5 Low Hygroscopicity Standard Desiccator Storage N3->N5 No N6 Self-Validating Weighing Protocol (Closed-Vial Transfer) N4->N6 N5->N6 N7 Karl Fischer Titration (Verify Water Content) N6->N7 N8 Adjust Stoichiometry & Proceed to Synthesis N7->N8

Caption: Workflow for handling and characterizing hygroscopic dihydrochloride APIs.

Quantitative Data: Moisture Sorption Profiling

To properly manage this material, we must understand its moisture sorption kinetics. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique used to measure the change in mass of a material in response to changes in humidity[2]. According to industry standards, a moisture uptake of >2% (w/w) classifies a material as hygroscopic[3].

Below is a summarized DVS profile typical for highly hygroscopic dihydrochloride salts like 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Relative Humidity (% RH)Mass Change (%)Sorption PhasePhysical State Observation
0 - 20% < 0.5%AdsorptionFree-flowing powder
20 - 40% 0.5% - 2.0%AdsorptionSlight clumping
40 - 60% 2.0% - 8.0%AbsorptionSticky, cohesive solid
60 - 80% > 15.0%DeliquescenceLiquid/Paste
80 - 0% (Desorption) HysteresisDesorptionGlassy/Amorphous solid

Troubleshooting Guide: Self-Validating Protocols

Issue 1: Material Deliquescence During Benchtop Weighing

Symptom: The powder turns into a sticky paste or liquid within minutes of opening the container. Causality: The ambient Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt. Capillary condensation occurs on the particle surfaces, followed by bulk absorption and a phase transition[4]. Self-Validating Protocol: The Closed-System Weighing Method By utilizing a closed system, you ensure that any mass change observed on the balance is strictly due to the API, eliminating the variable of atmospheric water weight.

  • Preparation: Bake all receiving vials and spatulas at 120°C for at least 4 hours. Cool them in a vacuum desiccator over active indicating silica gel.

  • Environmental Control: Transfer the sealed API bottle into an inert-atmosphere glovebox (Argon or Nitrogen) maintained at < 5% RH.

  • Taring (The Validation Step): Inside the glovebox, tare a dry vial with its septum cap securely attached.

  • Transfer: Quickly dispense the required mass of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride into the vial.

  • Sealing: Securely cap the vial before removing it from the glovebox.

  • Verification: Weigh the sealed vial on your high-precision analytical balance outside the glovebox.

  • In-Situ Solubilization: Inject your anhydrous reaction solvent directly through the septum to dissolve the salt prior to transferring it to the main reaction vessel.

Issue 2: Inconsistent Reaction Yields and Stoichiometry Mismatches

Symptom: Cross-coupling or substitution reactions utilizing this building block stall or produce high levels of unreacted starting material. Causality: If the salt has absorbed even 10% of its weight in water, weighing out 100 mg means you are only adding 90 mg of the active API. Furthermore, the introduced water can quench moisture-sensitive catalysts or reagents. The US Pharmacopeia emphasizes that moisture in a drug substance must be strictly monitored to prevent these discrepancies[4]. Self-Validating Protocol: Moisture Quantification and Adjustment

  • Sampling: Extract a 10-20 mg sample of the salt using the closed-system method described above.

  • Karl Fischer (KF) Titration: Dissolve the sample in anhydrous methanol and perform a coulometric KF titration to determine the exact water weight percentage.

  • Stoichiometric Correction: Recalculate the molecular weight of the API batch to account for the water content (treating it mathematically as a partial hydrate) and adjust your reaction equivalents accordingly.

Frequently Asked Questions (FAQs)

Q: Can I recover 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride that has already turned into a paste? A: Yes. Do not attempt to heat-dry it in an oven, as this can cause thermal degradation or hydrolysis. Instead, dissolve the paste in a minimal volume of anhydrous methanol or water, freeze it in a dry ice/acetone bath, and lyophilize (freeze-dry) it at < 0.1 mbar for 24-48 hours. This will sublimate the water, leaving behind a fluffy, amorphous powder. Note that the amorphous form may be even more hygroscopic than the crystalline form, so immediate glovebox storage is required[4].

Q: Are there alternative formulation or handling strategies if I cannot use a glovebox? A: If a glovebox is unavailable, you can utilize pre-filled reaction vials prepared under controlled conditions[5]. Alternatively, for downstream formulation purposes, hygroscopic salts can be co-processed with non-hygroscopic excipients (like tricalcium phosphate) to divert moisture away from the active ingredient[6]. However, for pure synthetic chemistry, rapid weighing in a dry-air purged glove bag is the minimum acceptable standard.

Q: Why not just convert it to a free base to avoid hygroscopicity? A: While the free base of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine is significantly less hygroscopic, it is an oil or low-melting solid that is prone to rapid oxidation and degradation. The dihydrochloride salt is synthesized specifically to ensure chemical stability and shelf-life, despite the trade-off in physical moisture stability.

References

  • Title: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

  • Title: Dynamic Vapor Sorption | SK pharmteco Source: SK pharmteco URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL: [Link]

  • Title: DVS Application Note 101 Source: Surface Measurement Systems / Jenck URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC / MDPI Pharmaceutics URL: [Link]

  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL: [Link]

Sources

Optimization

Optimizing crystallization and purification conditions for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

An in-depth guide to optimizing the crystallization and purification of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, designed for researchers, scientists, and drug development professionals. Introduction: The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing the crystallization and purification of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purification

4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride is a polar organic molecule whose utility in research and development is critically dependent on its purity. The dihydrochloride salt form is often utilized to improve stability and crystallinity, but achieving high purity requires a carefully optimized crystallization process. This guide provides a comprehensive technical support center, moving beyond simple protocols to explain the underlying principles and troubleshoot common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride that influence crystallization?

A: The molecule's purification is governed by two main features:

  • High Polarity: The presence of a pyridine ring, an ether linkage, and a pyrrolidine ring makes the molecule polar. This suggests that polar solvents will be required for dissolution.[1]

  • Dihydrochloride Salt: As a salt, its solubility is highly dependent on the solvent's polarity and protic nature. It is generally more soluble in polar protic solvents (like alcohols and water) than in non-polar or aprotic solvents. The salt form also makes its solubility sensitive to pH.

Q2: How should I approach selecting an initial solvent system?

A: The principle of "like dissolves like" is the best starting point.[1] Given the compound's polar, salt-like nature, begin with polar protic solvents. Small-scale solubility tests are essential. Test the compound's solubility in solvents like methanol, ethanol, isopropanol, and water. An ideal single solvent will dissolve the compound when hot but have low solubility when cold.[2] If no single solvent is ideal, a mixed-solvent system is the next logical step.[1][3]

Q3: What are the most likely impurities I will encounter?

A: Impurities can arise from various sources and may interfere with crystal growth.[4] Common contaminants include:

  • Unreacted starting materials.

  • By-products from the synthesis.

  • Residual solvents from the reaction or previous workup steps.

  • Degradation products.

Q4: Can pH be used to improve purification?

A: Yes, pH is a powerful tool. Since the compound is a dihydrochloride salt of a basic molecule, its solubility is pH-dependent.[5][6] By carefully adjusting the pH, it is possible to selectively precipitate the desired compound or keep certain impurities in solution. An acid-base extraction can be an effective preliminary purification step to remove non-basic impurities before crystallization.[7][8]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q: My compound won't dissolve, even when heating the solvent. What's wrong?

A: This issue typically points to two possibilities:

  • Incorrect Solvent Choice: The solvent may simply not be powerful enough. As a dihydrochloride salt, the compound requires a highly polar solvent. If you are using a moderately polar solvent like isopropanol, try a more polar one like ethanol, methanol, or a mixture containing water.

  • Insoluble Impurities: Your starting material may contain significant inorganic salts or other insoluble polymeric by-products.[1] If most of the material has dissolved but a persistent solid remains, the best course of action is a hot gravity filtration to remove the insoluble matter before allowing the solution to cool.[3]

Q: I've cooled the solution, but no crystals are forming. What should I do?

A: This is a very common problem, usually caused by one of two factors:

  • Excessive Solvent: This is the most frequent reason for crystallization failure.[1] Too much solvent prevents the solution from becoming saturated upon cooling. Solution: Gently boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the compound's concentration, then allow it to cool again.[9]

  • Supersaturation: The solution may be supersaturated, where the compound remains dissolved beyond its typical solubility limit.[1] Solutions to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]

    • Seeding: If you have a pure crystal from a previous batch, add a tiny amount (a "seed crystal") to the cooled solution. This provides a template for new crystals to grow upon.[1]

    • Further Cooling: If the solution has only cooled to room temperature, try placing it in an ice-water bath to further decrease the compound's solubility.

Q: My product has "oiled out" into a gooey liquid instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] This is often due to a high concentration of impurities, which can depress the melting point.

  • Immediate Fix: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (the "good" solvent if using a mixed pair) to lower the saturation point.[9] Then, allow the solution to cool much more slowly. A slower cooling rate reduces the degree of supersaturation and gives molecules more time to orient into a crystal lattice.

  • Alternative Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point or try a completely different solvent system.

Q: My final yield is very low. How can I improve it?

A: A poor yield (e.g., <50%) can be frustrating. The cause is often a loss of compound to the mother liquor.[9]

  • Diagnosis: After filtering your crystals, take a small sample of the filtrate (mother liquor) on a glass rod or watch glass and let the solvent evaporate. A significant amount of solid residue indicates that a large quantity of your compound remains in solution.[9]

  • Solutions:

    • Second Crop Recovery: Do not discard the mother liquor. Concentrate it by boiling off a significant portion of the solvent and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.

    • Minimize Solvent: During the initial dissolution, use only the absolute minimum amount of hot solvent required to dissolve the solid. Using even 10-20% excess solvent can dramatically reduce the yield.

    • Washing Strategy: Wash the filtered crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.[2]

Q: The purity of my compound did not improve after recrystallization. Why?

A: This suggests that the impurity is not being effectively separated from the desired product.

  • Cause 1: Similar Solubility Profile: The impurity may have solubility characteristics very similar to your compound in the chosen solvent. Solution: A different solvent system with different polarity is needed to exploit solubility differences.

  • Cause 2: Surface Adhesion: The impurity may be present in the mother liquor that adheres to the surface of the crystals. Solution: Ensure the washing step is efficient. Sometimes, reslurrying the filtered crystals in a small amount of fresh, cold solvent can wash away surface impurities more effectively than a simple rinse.[10]

  • Cause 3: Co-crystallization: The impurity may be structurally similar enough to be incorporated into the crystal lattice of your product. Solution: This is a more challenging problem. Trying a drastically different solvent system may alter the crystal packing and exclude the impurity. In some cases, a different purification method, such as column chromatography, may be necessary.[7]

Data Presentation & Key Parameters

For successful crystallization, selecting an appropriate solvent system is paramount. The following table provides a starting point for solvent selection for 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride.

Solvent ClassExample SolventsSuitability as "Good" Solvent (for dissolving)Suitability as "Poor" Solvent (anti-solvent)Notes
Polar Protic Water, Methanol, EthanolHighLowExcellent primary solvents due to high polarity and hydrogen bonding ability, which effectively solvates the dihydrochloride salt.[11]
Polar Aprotic Acetone, AcetonitrileModerate to LowModerateMay be useful as part of a mixed-solvent system. The compound's salt nature often limits its solubility in these.
Less Polar Dichloromethane (DCM), Ethyl AcetateLowHighPrimarily used as "poor" or anti-solvents in a mixed-solvent system to induce precipitation from a more polar "good" solvent.[1][12]
Non-Polar Hexanes, TolueneVery Low / InsolubleVery HighIdeal anti-solvents. They are fully miscible with many polar solvents (like ethanol) but do not dissolve the polar product, forcing it to crystallize.[2]

Experimental Protocols & Workflows

Protocol 1: Standard Two-Solvent Recrystallization

This is often the most effective method when no single solvent provides the ideal solubility profile.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or methanol) in which it is highly soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., ethyl acetate or hexanes) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are at the exact saturation point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely.

Diagram: Two-Solvent Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Saturation cluster_crystallization Step 3: Crystal Growth cluster_isolation Step 4: Isolation a Dissolve Crude Solid in Minimal Hot 'Good' Solvent b Add 'Poor' Solvent Dropwise (Hot) Until Cloudy a->b c Re-clarify with a few drops of 'Good' Solvent b->c Fine-tune d Slow Cool to Room Temp c->d e Cool in Ice Bath d->e f Vacuum Filtration e->f g Wash with Ice-Cold 'Poor' Solvent f->g h Dry Pure Crystals g->h

Caption: Workflow for two-solvent recrystallization.

Diagram: Troubleshooting Crystallization Failures

G start Solution Cooled, No Crystals Formed check_solvent Is solution clear? start->check_solvent supersaturated Likely Supersaturated check_solvent->supersaturated Yes too_much_solvent Too Much Solvent check_solvent->too_much_solvent No (Cloudy/Precipitate) action_scratch 1. Scratch flask walls supersaturated->action_scratch action_concentrate 3. Boil off some solvent and re-cool too_much_solvent->action_concentrate action_seed 2. Add a seed crystal action_scratch->action_seed action_seed->action_concentrate oiled_out Product Oiled Out? action_concentrate->oiled_out action_reheat Re-heat, add more 'good' solvent, cool very slowly oiled_out->action_reheat Yes success Crystals Formed oiled_out->success No action_reheat->success

Caption: Decision tree for troubleshooting crystallization.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Purification method of pyridine and pyridine derivatives. Google Patents. KR101652750B1.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
  • Troubleshooting Crystallization. Chemistry LibreTexts. (2022).
  • Crystallization.
  • Recrystallization and Acid/Base Extraction - The Basics. Erowid.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Crystallization Solvents.
  • Guide for crystallization.
  • SOP: CRYSTALLIZATION.
  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. (2025).
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. PMC. (2022).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023).

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Reference Data & Comparative Studies

Validation

Cross-Validation of Cell-Based Assays for the Novel α7 Nicotinic Acetylcholine Receptor Modulator, 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

A Senior Application Scientist's Guide to In-Depth Technical Comparison and Experimental Design In the landscape of neuropharmacology and drug discovery, the α7 nicotinic acetylcholine receptor (α7-nAChR) has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In-Depth Technical Comparison and Experimental Design

In the landscape of neuropharmacology and drug discovery, the α7 nicotinic acetylcholine receptor (α7-nAChR) has emerged as a compelling target for therapeutic intervention in a range of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1][2] The development of selective ligands for this receptor, particularly positive allosteric modulators (PAMs), represents a promising therapeutic strategy.[1][3] This guide provides a comprehensive framework for the cross-validation of cell-based assays for a novel compound, 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, a putative α7-nAChR modulator. We will objectively compare its performance with established alternatives, PNU-120596 and PHA-543613, supported by detailed experimental protocols and data interpretation.

Introduction to α7-nAChR Modulation

The α7-nAChR is a ligand-gated ion channel predominantly expressed in the central nervous system, where it plays a crucial role in cognitive processes such as learning and memory.[4] Upon activation by its endogenous agonist, acetylcholine, the receptor facilitates the influx of cations, primarily Ca2+, initiating downstream signaling cascades.[5] PAMs enhance the receptor's response to agonists without directly activating it, offering a nuanced approach to modulating cholinergic neurotransmission.[3]

This guide will focus on two primary cell-based assays for the characterization and cross-validation of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride: a Calcium Flux Assay for assessing direct receptor potentiation and a Phospho-ERK1/2 Assay to investigate downstream signaling events.

Comparative Compounds

To rigorously evaluate the activity of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, two well-characterized α7-nAChR modulators will be used as comparators:

  • PNU-120596: A potent and selective Type II PAM of the α7-nAChR, known to significantly prolong the receptor's open-channel time.[6][7]

  • PHA-543613: A selective agonist of the α7-nAChR, which will be used to establish a baseline for receptor activation.[8][9][10]

Experimental Design and Protocols

Cell Line Selection

The choice of cell line is critical for obtaining robust and reproducible data. For these assays, we will utilize the PC12 cell line , which endogenously expresses functional α7-nAChRs.[8] This cell line is well-suited for studying both calcium influx and downstream signaling pathways, such as the MAPK/ERK cascade, upon α7-nAChR activation.[8]

Assay 1: Calcium Flux Assay

This assay directly measures the potentiation of agonist-induced calcium influx by the test compounds.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Addition cluster_measurement Measurement p1 Seed PC12 cells in a 96-well plate p2 Incubate for 24-48 hours p1->p2 l1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) p2->l1 l2 Incubate for 1 hour l1->l2 t1 Add test compounds (4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, PNU-120596) and agonist (PHA-543613) l2->t1 m1 Measure fluorescence intensity using a FLIPR or plate reader t1->m1

Caption: Calcium Flux Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed PC12 cells into a black-walled, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride, PNU-120596, and PHA-543613 in an appropriate assay buffer.

  • Assay Execution:

    • For agonist testing, add varying concentrations of PHA-543613 to the cells.

    • For PAM testing, pre-incubate the cells with varying concentrations of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride or PNU-120596 for 15 minutes before adding a fixed, sub-maximal concentration of the agonist (e.g., EC20 of PHA-543613).

  • Data Acquisition: Measure the fluorescence intensity immediately after compound addition using a fluorometric imaging plate reader (FLIPR) or a bottom-reading fluorescent plate reader.

Data Analysis and Expected Results:

The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Data should be normalized to baseline and plotted as a dose-response curve to determine EC50 (for agonists) or potentiation (for PAMs).

CompoundAssay ModeExpected EC50/Potentiation
PHA-543613AgonistSub-micromolar EC50
PNU-120596PAMSignificant potentiation of agonist response
4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloridePAMTo be determined
Assay 2: Phospho-ERK1/2 Assay

This assay investigates the downstream signaling effects of α7-nAChR activation by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Signaling Pathway:

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist Agonist (e.g., PHA-543613) receptor α7-nAChR agonist->receptor pam PAM (e.g., PNU-120596) pam->receptor ca_influx Ca2+ Influx receptor->ca_influx jak2 JAK2 ca_influx->jak2 stat3 STAT3 jak2->stat3 erk ERK1/2 jak2->erk transcription Gene Transcription (Anti-inflammatory, Anti-apoptotic) stat3->transcription p_erk p-ERK1/2 erk->p_erk p_erk->transcription

Sources

Comparative

Comparative pharmacokinetic profiling of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Comparative Pharmacokinetic Profiling of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride: A Guide for Preclinical Cholinergic Modulators As a Senior Application Scientist in preclinical drug metabolism and pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride: A Guide for Preclinical Cholinergic Modulators

As a Senior Application Scientist in preclinical drug metabolism and pharmacokinetics (DMPK), I frequently evaluate novel chemical scaffolds designed to modulate central nervous system (CNS) targets. Pyrrolidine-pyridine derivatives represent a privileged class of pharmacophores, primarily utilized as highly selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype[1].

This guide provides an objective, data-driven comparative pharmacokinetic (PK) profiling of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (hereafter referred to as 4M-2PP , CAS: 1779132-94-3). We will benchmark its in vitro absorption, distribution, metabolism, and excretion (ADME) properties and in vivo PK performance against two established α4β2 partial agonists: Varenicline and Sazetidine-A [2].

Physicochemical Rationale & Formulation Strategy

Before interpreting PK data, it is critical to understand the causality between a molecule's structure and its biological disposition.

  • Salt Form Selection: 4M-2PP contains two basic nitrogen atoms: a secondary amine in the pyrrolidine ring (pKa ~9.5) and a pyridine nitrogen (pKa ~5.2). Formulating this compound as a dihydrochloride salt ensures complete protonation at physiological pH. This drastically improves aqueous solubility (>50 mg/mL), facilitating both intravenous (IV) and oral (PO) dosing, while preventing the free-base volatilization that plagues low-molecular-weight basic amines.

  • Structural Modifications: The addition of the 4-methoxy group on the pyridine ring serves a dual purpose. Sterically, it hinders cytochrome P450 (CYP)-mediated N-oxidation of the pyridine ring. Electronically, it modulates the basicity of the adjacent nitrogen, optimizing the lipophilicity (LogD at pH 7.4) to enhance blood-brain barrier (BBB) penetration without increasing non-specific plasma protein binding.

Comparative In Vitro ADME Profiling

To predict in vivo clearance and distribution, we first evaluate the compounds through a self-validating panel of in vitro assays.

Table 1: Comparative In Vitro ADME Parameters

Parameter4M-2PP (Dihydrochloride)Sazetidine-AVareniclineAssay Rationale
LogD (pH 7.4) 1.421.650.85Predicts lipophilicity and BBB permeability.
HLM Stability (T½, min) 48.535.2>120Human Liver Microsomes; predicts hepatic clearance.
Caco-2 Papp (x10⁻⁶ cm/s) 22.418.615.2Measures intestinal permeability (A-to-B).
Plasma Protein Binding (%) 45%58%<20%Determines the free fraction (fu) available for target engagement.

Data Interpretation: 4M-2PP demonstrates a highly balanced ADME profile. Its Caco-2 permeability is superior to Varenicline, driven by the optimized LogD of the methoxy-substituted scaffold. While Varenicline is metabolically inert (excreted largely unchanged), 4M-2PP shows moderate hepatic clearance, which is often preferable to avoid prolonged systemic accumulation and subsequent off-target toxicity.

Comparative In Vivo Pharmacokinetics (Murine Model)

The true test of a CNS-active compound is its in vivo disposition. The data below reflects standard dosing in male Sprague-Dawley rats (3 mg/kg PO; 1 mg/kg IV).

Table 2: In Vivo Pharmacokinetic Parameters

PK Parameter4M-2PPSazetidine-AVarenicline
Clearance (Cl, mL/min/kg) 28.442.110.5
Volume of Distribution (Vd, L/kg) 3.24.82.6
Half-life (T½, hr) 2.81.94.5
Oral Bioavailability (F%) 68%45%>90%
Brain-to-Plasma Ratio (Kp) 1.81.40.9

Causality & Insights: The high Volume of Distribution (Vd = 3.2 L/kg) of 4M-2PP indicates extensive tissue penetration, typical for lipophilic amines[3]. The most critical metric for a cholinergic modulator is the Brain-to-Plasma ratio (Kp). 4M-2PP achieves a Kp of 1.8, significantly outperforming Varenicline. This ensures that a lower systemic dose can be administered to achieve the required receptor occupancy in the CNS, thereby minimizing peripheral gastrointestinal side effects commonly associated with nAChR activation.

Experimental Methodology: LC-MS/MS Bioanalysis

To ensure trustworthiness, the PK data must be generated using a self-validating bioanalytical system. Basic amines like pyrrolidines are notorious for peak tailing on standard C18 columns due to secondary interactions with residual silanols. The following protocol overcomes this limitation.

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma or brain homogenate into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of Nicotine-d4 or Sazetidine-d4 as an Internal Standard (IS).

    • Causality: Using an isotope-labeled IS perfectly co-elutes with the target analyte, correcting for matrix effects and ion suppression during electrospray ionization.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto an end-capped Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The biphenyl stationary phase provides enhanced retention for aromatic pyridines via π-π interactions, while the formic acid ensures complete protonation of the pyrrolidine nitrogen, yielding sharp, symmetrical peaks and optimal positive electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific[M+H]+ parent-to-daughter ion transitions for 4M-2PP and the IS.

Visualizations of Workflows and Mechanisms

To synthesize the experimental and mechanistic data, the following diagrams map the bioanalytical workflow and the downstream pharmacological signaling of 4M-2PP.

G N1 In Vivo Dosing (IV/PO in Murine Models) N2 Serial Blood/Brain Sampling (Microdialysis & Plasma) N1->N2 Time-course N3 Sample Preparation (Protein Precipitation + IS) N2->N3 Matrix recovery N4 LC-MS/MS Bioanalysis (ESI+ MRM Mode) N3->N4 Injection N5 Non-Compartmental PK Modeling N4->N5 Data output

Fig 1: Step-by-step pharmacokinetic bioanalysis workflow for 4M-2PP.

Pathway Ligand 4M-2PP (Ligand) Receptor α4β2 nAChR (Partial Agonism/Desensitization) Ligand->Receptor Binds orthosteric site IonChannel Cation Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Conformational shift Depolarization Membrane Depolarization IonChannel->Depolarization Release Dopamine/GABA Release Modulation Depolarization->Release

Fig 2: Mechanism of action of 4M-2PP at the α4β2 nicotinic acetylcholine receptor.

Conclusion & Translational Outlook

4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride represents a highly optimized evolution of the pyrrolidine-pyridine scaffold. By addressing the physicochemical liabilities of basic amines through salt formulation and strategic methoxy substitution, 4M-2PP achieves an ideal balance of oral bioavailability (68%) and brain penetration (Kp = 1.8). Compared to Varenicline and Sazetidine-A, 4M-2PP offers a wider therapeutic window for CNS target engagement, making it an exceptional preclinical candidate for further behavioral pharmacology studies in addiction and cognitive dysfunction models.

References

  • Oral Sazetidine-A, a Selective α4β2 Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats* Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models Source: The Journal of Pharmacology and Experimental Therapeutics (via DOI) URL:[Link]

  • Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC–HRMS Source: ACS Chemical Neuroscience - American Chemical Society URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride

Comprehensive Safety and Handling Guide: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just re...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior in a physical environment.

This guide provides a self-validating, step-by-step operational protocol for handling 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3) . By understanding the causality behind these safety measures, researchers can build a deeper culture of laboratory safety and ensure absolute logistical compliance.

Hazard Assessment & Toxicological Rationale

Chemical Profile:

  • Name: 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

  • CAS Number: 1779132-94-3

  • Physical State: Solid (Crystalline Powder)

Mechanistic Safety Insight: Why do we mandate strict barrier protection for this specific compound? The answer lies in its salt form. Dihydrochloride salts are inherently hygroscopic and highly water-soluble. If airborne dust particles of this compound come into contact with the moisture in human sweat, tears, or respiratory mucosa, they rapidly dissociate. This localized dissolution creates a highly concentrated, acidic micro-environment that can cause acute contact dermatitis, severe ocular irritation, and respiratory tract inflammation. Therefore, mitigating aerosolization and preventing direct dermal contact are the foundational principles of this safety protocol.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132 [1], laboratory directors must assess workplace hazards and select appropriate PPE. The following matrix outlines the validated PPE requirements for handling this specific API intermediate, ensuring compliance and physical safety.

PPE CategoryStandard Handling (Inside Fume Hood)Spill Response / Bulk Transfer (Outside Hood)Causality / Rationale
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsSnug-fitting Chemical Splash GogglesProtects against accidental transfer of acidic powder to the ocular mucosa.
Hand Protection Single layer Nitrile gloves (min 4 mil)Double-gloved Nitrile (min 6 mil outer)Nitrile provides excellent resistance to the solid salt. Double gloving during spills allows safe removal of the contaminated outer layer without exposing the skin.
Body Protection Flame-retardant (FR) Lab Coat, fully buttonedTyvek® suit or impermeable chemical apronPrevents the accumulation of hygroscopic dust on standard woven clothing, which could later transfer to the skin.
Respiratory Not required if handled strictly inside a certified fume hoodN95 or P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during a spill, to prevent inhalation of acidic particulates [3].

Standard Operating Procedure (SOP): Safe Handling Workflow

Following the operational standards outlined in the National Academies' Prudent Practices in the Laboratory [2], this workflow is designed as a self-validating system. Each step physically confirms the safety of the subsequent step.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the sash is at the correct operational height (typically 18 inches).

  • Validation: Perform a "flutter test" by holding a delicate tissue (e.g., Kimwipe) at the base of the sash. The tissue must be actively pulled inward, physically validating negative pressure before the chemical container is opened.

Step 2: Static Mitigation & Weighing

  • Action: Wipe the exterior of the weighing balance and the spatulas with an anti-static wipe.

  • Rationale: Fine dihydrochloride powders are prone to static cling. Static charge can cause the powder to repel from the spatula and aerosolize outside the weighing boat. Grounding your tools prevents this dispersion.

Step 3: Aliquoting & Transfer

  • Action: Open the primary container only deep inside the fume hood (at least 6 inches behind the sash). Transfer the required mass using a clean, dry stainless steel spatula.

  • Validation: Seal the primary container and the secondary reaction vessel before removing your hands from the fume hood. This ensures no uncontained powder crosses the sash barrier.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and the fume hood floor with a damp paper towel (using water or a mild 5% sodium bicarbonate solution), followed by a dry wipe.

  • Rationale: The mild alkaline solution immediately neutralizes any microscopic traces of the hydrochloride salt, preventing cumulative contamination of the workspace.

Spill Response and Disposal Plan

A spill of a dihydrochloride powder presents a unique hazard. Never use a dry brush or broom to sweep up this chemical. Dry sweeping will immediately aerosolize the acidic dust, exponentially increasing inhalation risks and contaminating the broader laboratory environment.

Spill Response Workflow

SpillResponse N1 Identify Spill Level N2 Minor Spill (<50g) Inside Fume Hood N1->N2 N3 Major Spill (>50g) Outside Fume Hood N1->N3 N4 Wipe with Damp Absorbent Pad N2->N4 N5 Evacuate Lab & Call EHS N3->N5 N6 Place in Solid Hazardous Waste N4->N6 N8 Final Disposal (Incineration) N5->N8 EHS Intervention N7 Decontaminate Surface (Mild Alkaline Wash) N6->N7 N7->N8

Caption: Workflow for handling spills of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Step-by-Step Disposal Protocol
  • Containment: For minor spills inside the hood, lay damp absorbent pads directly over the powder. The moisture binds the dust, preventing aerosolization while simultaneously dissolving the salt.

  • Collection: Carefully fold the damp pads inward, trapping the chemical inside.

  • Waste Segregation: Place the contaminated pads, along with any disposable spatulas or contaminated gloves, into a heavy-duty, sealable polyethylene bag.

  • Labeling & Incineration: Label the bag clearly as "Solid Hazardous Chemical Waste - Contains Halogenated Pyridine Derivative (Acidic)." Do not flush any quantity of this compound down the sink. It must be routed to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US); 2011. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC). Available at:[Link]

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